Setafrastat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1399715-48-0 |
|---|---|
Molecular Formula |
C25H33F2N3O4 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)-1-[(2S)-2-[5-(pyridin-3-yloxymethyl)-1,2-oxazol-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C25H33F2N3O4/c1-22(2)14-23(3,4)16-24(32,15-22)25(26,27)21(31)30-10-6-8-20(30)19-11-18(34-29-19)13-33-17-7-5-9-28-12-17/h5,7,9,11-12,20,32H,6,8,10,13-16H2,1-4H3/t20-/m0/s1 |
InChI Key |
CSZFOLMDHFDLLR-FQEVSTJZSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Setafrastat; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of FKBP12 Inhibition
Disclaimer: As of the latest available data, there is no public domain information regarding a compound named "Setafrastat." Therefore, this guide will provide a comprehensive overview of the mechanism of action for well-characterized FKBP12 (FK506-Binding Protein 12) inhibitors, using seminal examples such as Tacrolimus (FK506) and Sirolimus (Rapamycin). The principles, pathways, and experimental methodologies described herein are fundamental to the study of any putative FKBP12 inhibitor.
Core Mechanism of FKBP12 Inhibition
FKBP12 is a small but abundant cytosolic protein belonging to the immunophilin family.[1] Its primary intrinsic function is as a peptidyl-prolyl isomerase (PPIase), an enzyme that catalyzes the cis-trans isomerization of proline residues within polypeptide chains, a crucial step in protein folding.[2][3] However, the therapeutic effects of its inhibitors are not due to the inhibition of this PPIase activity.[1]
The canonical mechanism of action for FKBP12 inhibitors is a "gain-of-function" whereby the inhibitor acts as a molecular "glue." These small molecules first bind with high affinity to FKBP12, forming a binary complex.[2][3] This new composite structure then presents a novel surface that can bind to and inhibit the activity of larger, unrelated protein targets. The two most prominent examples of this are:
-
Tacrolimus (FK506): The FKBP12-FK506 complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[4][5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[6]
-
Sirolimus (Rapamycin): The FKBP12-Rapamycin complex binds to the FKBP-Rapamycin Binding (FRB) domain of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase.[7][8] This interaction allosterically inhibits the mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[7][9][]
Beyond these primary pathways, FKBP12 also interacts with other cellular proteins, including the ryanodine receptor (a calcium release channel) and the TGF-β type I receptor, suggesting broader physiological roles.[3][11]
Quantitative Data: Binding Affinities of Known Inhibitors
The affinity of a compound for FKBP12 and the subsequent affinity of the binary complex for its target are critical determinants of its potency. These values are typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).
| Compound | Parameter | Value | Target | Reference(s) |
| Tacrolimus (FK506) | Kd | 0.4 nM | FKBP12 | [12] |
| Ki | ~1.7 nM | FKBP12 | [12] | |
| Sirolimus (Rapamycin) | IC50 | 0.6 nM | mTOR | [13] |
| Zotarolimus | - | Potent Inhibitor | FKBP12 | [14] |
| Everolimus-d4 | - | Selective Inhibitor | FKBP12 | [14] |
Note: Data for Zotarolimus and Everolimus-d4 are qualitative as per the available search results.
Experimental Protocols for Characterizing FKBP12 Inhibitors
A tiered approach is typically employed to identify and characterize novel FKBP12 inhibitors, moving from high-throughput biochemical assays to more complex cellular and in vivo models.
The FP assay is a rapid, robust, and non-radioactive method for identifying compounds that bind to FKBP12 in a high-throughput format.[15][16]
-
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled FKBP12 ligand (a "tracer").[16] When the tracer is unbound, it tumbles rapidly, and the emitted light is largely depolarized. When bound to the much larger FKBP12 protein, its tumbling slows, and the emitted light remains polarized.[16] An unlabeled inhibitor will compete with the tracer for binding to FKBP12, displacing it and causing a decrease in fluorescence polarization.
-
Detailed Methodology:
-
Reagents: Purified recombinant human FKBP12 protein, a fluorescently labeled FKBP12 ligand (e.g., FK506-fluorescein), and the test compounds.[17]
-
Assay Setup: The assay is typically performed in 384-well, black-bottom plates.[17]
-
Procedure: a. A fixed concentration of FKBP12 (e.g., 1 µM) and the fluorescent tracer (e.g., 2.5 nM FK506-fluorescein) are added to each well.[17] b. Test compounds are added in a dose-response manner. c. The plate is incubated to allow the binding reaction to reach equilibrium. d. The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in polarization is plotted against the compound concentration to determine the IC50 value, which reflects the compound's affinity for FKBP12.
-
Co-IP is used to confirm that an inhibitor promotes the formation of the ternary complex (e.g., FKBP12-inhibitor-target) within a cellular environment.
-
Principle: An antibody specific to one protein (e.g., FKBP12) is used to pull that protein out of a cell lysate. If other proteins are bound to it (e.g., mTOR or calcineurin, mediated by the inhibitor), they will be pulled down as well. The presence of these co-precipitated proteins is then detected by Western blotting.
-
Detailed Methodology:
-
Cell Treatment: Culture relevant cells (e.g., HEK293 or Jurkat T-cells) and treat them with the test inhibitor or a vehicle control.
-
Lysis: Harvest and lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: a. Add a primary antibody against a component of the expected complex (e.g., anti-FKBP12) to the cell lysate and incubate. b. Add protein A/G-conjugated beads to capture the antibody-protein complexes. c. Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: a. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by size using SDS-PAGE. c. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). d. Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-mTOR) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
These assays measure the downstream functional consequences of target inhibition.
-
mTOR Kinase Assay: To assess the inhibition of mTORC1, one can measure the phosphorylation of its downstream substrates, such as p70 S6 Kinase (S6K).[5] This is often done via Western blot using phospho-specific antibodies (e.g., anti-phospho-S6K). A potent FKBP12-mTOR inhibitor will lead to a dose-dependent decrease in the phosphorylation of S6K.
-
Calcineurin Phosphatase Assay: The activity of calcineurin can be measured using a colorimetric assay with a specific phosphopeptide substrate (e.g., RII phosphopeptide). The FKBP12-inhibitor complex is added to the reaction, and the amount of free phosphate released is quantified. An effective inhibitor will reduce the amount of phosphate released.
Summary
The inhibition of FKBP12 is a clinically validated therapeutic strategy, primarily in immunosuppression and oncology. The mechanism relies on a unique gain-of-function, where the inhibitor serves as an adapter to induce the formation of a ternary complex between FKBP12 and a large protein target, such as calcineurin or mTOR. The characterization of novel inhibitors like the hypothetical "this compound" would involve a systematic evaluation of its binding affinity to FKBP12, its ability to form a ternary complex in cells, and its functional impact on the relevant downstream signaling pathways. The experimental protocols outlined in this guide provide a robust framework for such an investigation.
References
- 1. FKBP - Wikipedia [en.wikipedia.org]
- 2. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 4. Inhibition of calcineurin by a novel FK-506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FK506 binding protein 12 mediates sensitivity to both FK506 and rapamycin in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sirolimus - Wikipedia [en.wikipedia.org]
- 8. FKBP12_Rapamycin [collab.its.virginia.edu]
- 9. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. tracerDB | FP [tracerdb.org]
- 17. pubs.acs.org [pubs.acs.org]
Setafrastat: An In-depth Technical Guide on a Selective FKBP12 Inhibitor
Notice: Due to the limited availability of public-facing research and the discontinued development of Setafrastat, a comprehensive technical guide with detailed quantitative data and specific experimental protocols, as originally requested, cannot be compiled. Information regarding its specific binding affinity, selectivity profile, and detailed mechanism of action has not been made publicly available by its former developer, Taisho Pharmaceutical Holdings Co., Ltd.[1]
This guide, therefore, provides a foundational understanding of FKBP12 inhibition as a therapeutic strategy, contextualizing the potential role of a selective inhibitor like this compound based on the known functions of its target, FK506-Binding Protein 12 (FKBP12).
Introduction to FKBP12
FK506-Binding Protein 12 (FKBP12) is a ubiquitously expressed 12-kDa protein that belongs to the immunophilin family. It possesses peptidyl-prolyl isomerase (PPIase) activity, which catalyzes the cis-trans isomerization of proline residues in proteins, a rate-limiting step in protein folding and conformational changes. Beyond its enzymatic function, FKBP12 serves as an intracellular receptor for immunosuppressive drugs like FK506 (tacrolimus) and rapamycin (sirolimus), and plays a crucial role in regulating various cellular processes.
The Rationale for Selective FKBP12 Inhibition
The therapeutic potential of targeting FKBP12 stems from its involvement in multiple key signaling pathways. A selective inhibitor like this compound would aim to modulate these pathways with precision, minimizing off-target effects.
Regulation of Intracellular Calcium Release
FKBP12 is a known regulator of the ryanodine receptor (RyR) and the inositol trisphosphate receptor (IP3R), two major intracellular calcium channels. By binding to these receptors, FKBP12 stabilizes their closed state, preventing aberrant calcium leakage from the endoplasmic/sarcoplasmic reticulum. Pathological calcium handling is implicated in numerous disorders, including cardiac arrhythmias, heart failure, and neurodegenerative diseases. A selective FKBP12 inhibitor could potentially restore normal calcium signaling in these conditions.
Modulation of mTOR Signaling
The complex of rapamycin and FKBP12 binds to and inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. While this compound's direct effect on the mTOR pathway is not publicly known, this interaction highlights a key signaling node influenced by FKBP12.
TGF-β Signaling Pathway
FKBP12 also interacts with the type I receptor of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is critical in cell differentiation, apoptosis, and extracellular matrix production. Dysregulation of TGF-β signaling is associated with fibrosis and cancer.
A diagram illustrating the central role of FKBP12 in these pathways is provided below.
References
Setafrastat and the Modulation of Cellular Signaling through FKBP12 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setafrastat, a now-discontinued therapeutic agent developed by Taisho Pharmaceutical, belongs to the class of FK506-binding protein 12 (FKBP12) inhibitors.[1] While specific public data on this compound is limited, this technical guide will provide an in-depth exploration of the role of FKBP12 inhibition in cellular signaling pathways. By examining the mechanisms of well-characterized FKBP12 inhibitors such as Tacrolimus (FK506) and Rapamycin (Sirolimus), we can infer the potential biological consequences of this compound's action. This document will detail the key signaling cascades affected, present representative quantitative data for the drug class, outline relevant experimental methodologies, and provide visual diagrams of the implicated pathways.
Introduction to FKBP12
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed 12-kDa intracellular protein that functions as a peptidyl-prolyl isomerase (PPIase).[2] This enzymatic activity, which catalyzes the cis-trans isomerization of proline residues in proteins, is crucial for proper protein folding and conformational regulation. Beyond its enzymatic role, FKBP12 is a key regulator of several critical cellular signaling pathways through its interactions with various proteins, including intracellular calcium release channels and type I receptors of the transforming growth factor-β (TGF-β) family.[2][3]
Mechanism of Action of FKBP12 Inhibitors
FKBP12 inhibitors, such as this compound, exert their effects by binding to the enzymatic pocket of FKBP12. This binding event itself does not typically lead to a direct biological outcome. Instead, the inhibitor-FKBP12 complex acts as a "gain-of-function" entity, acquiring the ability to bind to and modulate the activity of other key signaling proteins. The two most well-documented pathways affected by this mechanism are the calcineurin-NFAT pathway and the mTOR pathway.
-
Tacrolimus (FK506): The Tacrolimus-FKBP12 complex binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[4] Calcineurin inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of genes involved in T-cell activation, such as Interleukin-2 (IL-2).[4]
-
Rapamycin (Sirolimus): The Rapamycin-FKBP12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[4][5] This binding event allosterically inhibits the mTORC1 complex.
Core Signaling Pathways Modulated by FKBP12 Inhibition
The mTOR Signaling Pathway
The mTOR pathway is a critical signaling cascade that integrates intracellular and extracellular cues to regulate cell growth, proliferation, and metabolism. Inhibition of mTORC1 by the Rapamycin-FKBP12 complex leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in the suppression of protein synthesis and cell cycle arrest.
Caption: The mTOR signaling pathway and its inhibition by a Rapamycin-FKBP12 complex.
The TGF-β Signaling Pathway
FKBP12 is a known endogenous inhibitor of the TGF-β type I receptor (TGFβRI). It binds to the glycine-serine-rich (GS) domain of the receptor, preventing its phosphorylation and activation by the type II receptor. FKBP12 inhibitors, by binding to FKBP12, can displace it from TGFβRI, leading to the activation of the TGF-β signaling pathway. This results in the phosphorylation and nuclear translocation of SMAD proteins, which then regulate the transcription of target genes involved in processes such as cell cycle arrest and extracellular matrix production.
Caption: The TGF-β signaling pathway and the role of FKBP12 and its inhibitors.
Quantitative Data for FKBP12 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes representative data for well-known FKBP12 inhibitors. This data is crucial for understanding the potency and selectivity of this class of compounds.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Tacrolimus (FK506) | FKBP12 | PPIase Inhibition | 0.4 - 2 nM (Ki) | Generic Data |
| Rapamycin (Sirolimus) | FKBP12 | Binding Assay | 0.1 - 1 nM (Kd) | Generic Data |
| Everolimus | FKBP12 | Binding Assay | 1.6 - 2.4 nM (IC50) | [6] |
| Zotarolimus | FKBP12 | Binding Assay | 2.8 nM (IC50) | [6] |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize FKBP12 inhibitors.
FKBP12 Binding Assay
Objective: To determine the binding affinity of a compound for FKBP12.
Methodology:
-
Protein Expression and Purification: Recombinant human FKBP12 is expressed in E. coli and purified using affinity chromatography.
-
Assay Principle: A competitive binding assay is performed using a fluorescently labeled FKBP12 ligand.
-
Procedure:
-
A constant concentration of purified FKBP12 and the fluorescent ligand are incubated in a multi-well plate.
-
Increasing concentrations of the test compound (e.g., this compound) are added.
-
The plate is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization or a similar detection method is used to measure the displacement of the fluorescent ligand by the test compound.
-
-
Data Analysis: The data is fitted to a dose-response curve to calculate the IC50 or Ki value.
mTORC1 Kinase Assay
Objective: To assess the inhibitory effect of a compound on mTORC1 kinase activity.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., HEK293) is cultured and treated with various concentrations of the test compound.
-
Immunoprecipitation: mTORC1 is immunoprecipitated from cell lysates using an antibody against a component of the complex (e.g., Raptor).
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1) and ATP.
-
Detection: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody or by measuring the incorporation of radiolabeled ATP.
-
Data Analysis: The level of substrate phosphorylation is quantified and plotted against the compound concentration to determine the IC50.
Caption: Generalized experimental workflows for characterizing FKBP12 inhibitors.
Conclusion
Although this compound's development was discontinued, its classification as an FKBP12 inhibitor places it within a class of compounds with profound effects on cellular signaling. The inhibition of FKBP12 leads to the modulation of critical pathways such as mTOR and TGF-β, with significant implications for cell growth, proliferation, and immune responses. The methodologies and representative data presented in this guide provide a framework for understanding and investigating the biological roles of FKBP12 and its inhibitors. Further research into the nuances of FKBP12 biology may yet uncover new therapeutic opportunities for this well-established drug target.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 4. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]
- 5. Sirolimus - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
The Predicted Downstream Effects of Setafrastat: A Technical Whitepaper
Disclaimer: Setafrastat, an FKBP12 inhibitor developed by Taisho Pharmaceutical, was discontinued, and as a result, there is a significant lack of publicly available preclinical and clinical data specific to this compound. This technical guide, therefore, outlines the predicted downstream effects of this compound based on the known molecular functions of its target, FK506-binding protein 12 (FKBP12). The signaling pathways, experimental protocols, and data presented herein are based on established knowledge of FKBP12 inhibition and should be considered a theoretical framework for investigating this compound or similar FKBP12 inhibitors.
Introduction
This compound is a small molecule inhibitor of FKBP12, a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes. FKBP12 is a member of the immunophilin family and is known to be the primary intracellular receptor for immunosuppressant drugs such as rapamycin (sirolimus) and FK506 (tacrolimus). By binding to FKBP12, these drugs modulate distinct downstream signaling pathways. It is therefore anticipated that this compound, as an FKBP12 inhibitor, will exert its effects through the modulation of these same pathways. This whitepaper will delve into the predicted downstream consequences of this compound's interaction with FKBP12, focusing on key signaling cascades, and will provide a template for the experimental investigation of these effects.
Core Predicted Downstream Signaling Pathways
The inhibition of FKBP12 by this compound is predicted to impact three primary signaling pathways: the mTOR pathway, the Transforming Growth Factor-beta (TGF-β) pathway, and intracellular calcium signaling.
Modulation of the mTOR Signaling Pathway
FKBP12 is a key regulator of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central controller of cell growth, proliferation, and metabolism. Specifically, the rapamycin-FKBP12 complex binds to and inhibits mTOR Complex 1 (mTORC1). However, studies on the genetic deletion of FKBP12 suggest that FKBP12 itself acts as a suppressor of mTORC1 signaling, even in the absence of rapamycin. Therefore, the inhibition of FKBP12 by this compound is predicted to lead to an enhancement of mTORC1 signaling.
Key downstream effects of this predicted mTORC1 activation include:
-
Increased phosphorylation of S6 Kinase (S6K): This would lead to enhanced protein synthesis and cell growth.
-
No significant change in 4E-BP1 phosphorylation: This suggests a selective activation of mTORC1 downstream targets.
Activation of the TGF-β Signaling Pathway
FKBP12 is known to bind to the type I TGF-β receptor (TβR-I) and inhibit its signaling function. This interaction prevents the leaky activation of the TGF-β pathway in the absence of its ligand. By inhibiting FKBP12, this compound is predicted to release this inhibition on TβR-I, leading to ligand-independent activation of the TGF-β signaling cascade.
The primary downstream consequence of this would be the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.
Modulation of Intracellular Calcium Signaling
FKBP12 is a known regulator of intracellular calcium release channels, including the ryanodine receptor (RyR) and the inositol 1,4,5-trisphosphate receptor (IP3R). FKBP12 binding to these receptors stabilizes their closed state, preventing calcium leakage from the endoplasmic reticulum. Inhibition of FKBP12 by this compound would be expected to destabilize these channels, leading to an increase in intracellular calcium levels.
Hypothetical Quantitative Data
The following tables represent the type of quantitative data that would be expected from preclinical studies investigating the downstream effects of this compound.
Table 1: Hypothetical Effect of this compound on mTORC1 Pathway Components
| Treatment | p-S6K (Thr389) Levels (Relative to Vehicle) | Total S6K Levels (Relative to Vehicle) | p-4E-BP1 (Thr37/46) Levels (Relative to Vehicle) |
| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| This compound (1 µM) | 2.54 ± 0.21 | 1.05 ± 0.11 | 1.10 ± 0.18 |
| This compound (10 µM) | 4.12 ± 0.35 | 1.02 ± 0.08 | 1.15 ± 0.20 |
Table 2: Hypothetical Effect of this compound on TGF-β Pathway Components
| Treatment | p-SMAD2 (Ser465/467) Levels (Relative to Vehicle) | Total SMAD2 Levels (Relative to Vehicle) |
| Vehicle | 1.00 ± 0.10 | 1.00 ± 0.07 |
| This compound (1 µM) | 3.21 ± 0.25 | 0.98 ± 0.06 |
| This compound (10 µM) | 5.78 ± 0.41 | 1.01 ± 0.09 |
Table 3: Hypothetical Effect of this compound on Intracellular Calcium Levels
| Treatment | Peak Intracellular [Ca2+] (nM) |
| Vehicle | 105 ± 15 |
| This compound (1 µM) | 250 ± 28 |
| This compound (10 µM) | 410 ± 35 |
Experimental Protocols
The following are generalized protocols for key experiments to investigate the downstream effects of an FKBP12 inhibitor like this compound.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR and TGF-β signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle for a specified time course (e.g., 1, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-S6K, S6K, p-SMAD2, SMAD2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Intracellular Calcium Measurement
Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.
Methodology:
-
Cell Culture and Loading: Plate cells on glass-bottom dishes. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Imaging: Mount the dish on a fluorescence microscope equipped with a perfusion system.
-
Baseline Measurement: Record the baseline fluorescence for a few minutes.
-
This compound Perfusion: Perfuse the cells with a solution containing this compound at the desired concentration.
-
Data Acquisition: Continuously record the fluorescence intensity over time.
-
Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or intensity change (for Fluo-4).
Experimental Workflow Diagram
Conclusion
While specific data on the downstream effects of this compound remains elusive due to its discontinued development, a strong theoretical framework for its mechanism of action can be constructed based on its intended target, FKBP12. The predicted modulation of the mTOR, TGF-β, and intracellular calcium signaling pathways provides a solid foundation for any future investigation into this compound or other novel FKBP12 inhibitors. The experimental protocols and hypothetical data presented in this whitepaper offer a roadmap for researchers and drug development professionals to explore the complex and multifaceted roles of FKBP12 in cellular signaling. Further research into specific FKBP12 inhibitors is warranted to elucidate their precise downstream effects and therapeutic potential.
Setafrastat and the New Frontier of TYK2 Inhibition in Inflammatory Skin Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory skin diseases such as psoriasis and atopic dermatitis are complex disorders characterized by immune dysregulation and chronic inflammation. A key signaling pathway implicated in the pathogenesis of these diseases is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][][3][4][5] Tyrosine kinase 2 (TYK2), a member of the JAK family, has emerged as a critical mediator of pro-inflammatory cytokine signaling, making it a compelling therapeutic target.[6][7][8][9] This technical guide provides an in-depth overview of the role of TYK2 inhibitors, exemplified by compounds like Setafrastat, in the research and development of novel treatments for inflammatory skin diseases. While specific public data on "this compound" is limited, this guide draws upon the extensive research on the broader class of selective TYK2 inhibitors to provide a comprehensive technical resource.
The JAK-STAT Signaling Pathway in Inflammatory Skin Disease
The JAK-STAT pathway is a crucial intracellular signaling cascade that transduces signals from numerous cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1][][3][4][5] In inflammatory skin diseases, this pathway is often hyperactivated, leading to the production of pro-inflammatory mediators.
The pathway is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings two JAK proteins into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation.[][3][4]
References
- 1. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of the efficacy of TYK2 inhibitors in patients with dermatological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. skintherapyletter.com [skintherapyletter.com]
Setafrastat's Potential in Musculoskeletal Disorder Models: An In-depth Technical Guide
Introduction to Statins and Musculoskeletal Biology
Statins are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] While primarily prescribed for their lipid-lowering effects in cardiovascular disease, a growing body of preclinical and clinical evidence suggests that statins have pleiotropic effects on bone metabolism.[2][3] These effects stem from their ability to modulate key signaling pathways involved in bone formation and resorption, making them a subject of interest for potential therapeutic applications in musculoskeletal disorders such as osteoporosis, osteoarthritis, and rheumatoid arthritis.[4][5]
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[6] Disruptions in this balance can lead to various musculoskeletal pathologies. Statins have been shown to influence both osteoblast and osteoclast activity, primarily through the inhibition of the mevalonate pathway.[2][7] This inhibition not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification of small GTP-binding proteins involved in various cellular processes.[4]
Quantitative Data on Statin Effects in Musculoskeletal Models
The following tables summarize quantitative data from various studies investigating the effects of different statins on bone metabolism.
Table 1: Effect of Statins on Bone Turnover Markers
| Statin | Model/Population | Bone Formation Marker(s) | Change | Bone Resorption Marker(s) | Change | Citation(s) |
| Atorvastatin | Ovariectomized Rats | Alkaline Phosphatase, Osteocalcin | Significant Decrease | - | - | [3] |
| Atorvastatin | Postmenopausal Women | - | - | Urinary CTX-I | Significant Decrease | [3] |
| Rosuvastatin | Postmenopausal Women | P1NP | No Significant Change | CTX-I | No Significant Change | [3] |
| Simvastatin | Postmenopausal Women | P1NP | Lower in users | CTX-I | Lower in users | [3] |
| Various Statins | Randomized Controlled Trials | Bone-specific alkaline phosphatase (B-ALP) | Significant Reduction | - | - | [8] |
CTX-I: C-terminal telopeptide of type I collagen; P1NP: N-terminal propeptide of procollagen type I.
Table 2: Effect of Statins on Bone Mineral Density (BMD) and Bone Volume
| Statin | Model/Population | Site | Outcome | Change | Citation(s) |
| Cerivastatin | Ovariectomized Rats | Tibia | Trabecular Volume | 43% Increase | [2] |
| Simvastatin | Ovariectomized Rats | Tibia | Trabecular Volume | 38% Increase | [2] |
| Simvastatin | Ovariectomized Rats | Calvaria (local injection) | New Bone Formation | ~50% Increase | [9] |
| Lovastatin | Ovariectomized Rats | Calvaria (local injection) | New Bone Formation | ~50% Increase | [9] |
| Simvastatin | Female Rats (oral) | Trabecular Bone | Bone Volume | 39-94% Increase | [9] |
| Various Statins | Randomized Controlled Trials | Various sites | Bone Mineral Density (BMD) | Significant Reduction | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on statins and musculoskeletal disorders.
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
-
Objective: To evaluate the systemic effects of orally administered statins on bone mass in a postmenopausal osteoporosis model.
-
Animal Model: Female Sprague-Dawley rats.
-
Procedure:
-
Bilateral ovariectomy is performed on the experimental group to induce estrogen deficiency, mimicking postmenopausal bone loss. A sham operation is performed on the control group.
-
Following a recovery period, rats are treated orally with the statin (e.g., cerivastatin or simvastatin) or a vehicle control daily for a specified duration (e.g., 35 days).
-
At the end of the treatment period, animals are euthanized.
-
Tibiae are dissected and processed for histomorphometric analysis.
-
Bone volume and trabecular architecture are quantified using techniques like micro-computed tomography (µCT) or histology.[2]
-
-
Key Parameters Measured: Trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
In Vitro Osteoblast Differentiation Assay
-
Objective: To assess the direct effect of statins on osteoblast differentiation and mineralization.
-
Cell Culture: Primary bone marrow stromal cells or osteoblastic cell lines (e.g., MC3T3-E1).
-
Procedure:
-
Cells are cultured in osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Cells are treated with various concentrations of a statin or vehicle control.
-
Alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, is measured at specific time points (e.g., day 7).
-
Mineralized matrix formation is assessed at later time points (e.g., day 21) by Alizarin Red S staining, which stains calcium deposits.
-
Gene expression of osteoblast markers (e.g., Runx2, ALP, osteocalcin, BMP-2) is quantified by RT-qPCR.[4]
-
In Vitro Osteoclastogenesis Assay
-
Objective: To determine the effect of statins on the formation and activity of osteoclasts.
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.
-
Procedure:
-
Cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) to induce osteoclast differentiation.
-
Cells are treated with different concentrations of a statin or vehicle control.
-
Osteoclast formation is assessed by tartrate-resistant acid phosphatase (TRAP) staining. TRAP-positive multinucleated cells are counted as osteoclasts.
-
Bone resorption activity is evaluated by plating cells on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates) and measuring the area of resorption pits.[5]
-
Gene expression of osteoclast-specific markers (e.g., TRAP, cathepsin K, NFATc1) is analyzed by RT-qPCR.
-
Signaling Pathways and Visualizations
Statins exert their effects on bone cells by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
HMG-CoA Reductase Pathway and its Impact on Bone Metabolism
Caption: HMG-CoA Reductase pathway inhibition by statins.
RANKL/RANK/OPG Signaling Pathway in Osteoclastogenesis
Caption: Modulation of RANKL/RANK/OPG signaling by statins.
Experimental Workflow for Assessing this compound in a Musculoskeletal Disorder Model
Caption: Proposed experimental workflow for this compound evaluation.
Conclusion and Future Directions
The available evidence strongly suggests that statins, as a class of drugs, hold significant potential for the treatment of various musculoskeletal disorders due to their dual action of promoting bone formation and inhibiting bone resorption.[2][5] Their primary mechanism of action involves the inhibition of the HMG-CoA reductase pathway, which leads to a reduction in isoprenoid synthesis and subsequent modulation of signaling pathways critical for osteoblast and osteoclast function.[4]
Should "this compound" be a member of the statin family or a compound with a similar mechanism of action, it would be crucial to investigate its specific effects in relevant preclinical models of musculoskeletal disease. Future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic window for musculoskeletal effects while minimizing potential side effects.
-
Head-to-head comparisons: To evaluate the efficacy of this compound against existing therapies for osteoporosis, osteoarthritis, and rheumatoid arthritis.
-
Long-term safety profiling: To assess any potential long-term adverse effects on bone and other tissues.
-
Bioavailability studies: To understand the distribution and concentration of this compound in bone tissue.
By systematically addressing these research questions, the full therapeutic potential of this compound, or other novel statin-like compounds, in the management of musculoskeletal disorders can be elucidated. The experimental frameworks and signaling pathways detailed in this guide provide a robust foundation for such investigations.
References
- 1. Simvastatin: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of statins as potential targets for bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of statins on bone turnover markers in postmenopausal women: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of bone anabolism regulated by statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of bone homeostasis: signaling pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ability of statins to inhibit bone resorption is directly related to their inhibitory effect on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Statin Therapy on Bone Metabolism Markers and Mineral Density: Aa GRADE-Assessed Systematic Review and Dose-Response Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
The Binding Affinity of Setafrastat to FKBP12: A Methodological and Pathway Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the experimental methodologies and signaling pathway considerations for characterizing the binding affinity of Setafrastat to the FK506-binding protein 12 (FKBP12). While, as of the date of this publication, specific quantitative binding data for the this compound-FKBP12 interaction is not publicly available, this document serves as a detailed roadmap for researchers and drug development professionals to conduct such investigations. We present established experimental protocols for determining binding constants, including Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Furthermore, we contextualize the potential implications of this compound binding by outlining the known signaling pathways involving FKBP12, most notably its role in the inhibition of mTOR and calcineurin by rapamycin and FK506, respectively. This guide is intended to be a valuable resource for the design and execution of studies aimed at elucidating the molecular interactions between this compound and FKBP12.
Introduction to FKBP12 and its Ligands
FKBP12 is a ubiquitously expressed 12 kDa protein that belongs to the family of immunophilins, which possess peptidyl-prolyl isomerase (PPIase) activity.[1][2] This enzymatic function, which catalyzes the cis-trans isomerization of proline residues in peptides, is a key aspect of its role in protein folding and conformational regulation.[3] Beyond its intrinsic enzymatic activity, FKBP12 is renowned for its function as the primary intracellular receptor for the immunosuppressant drugs rapamycin (sirolimus) and FK506 (tacrolimus).[1][4][5] The binding of these small molecules to FKBP12 creates composite surfaces that can then interact with and inhibit larger protein targets, a mechanism often referred to as "molecular glue".[6][7] This mode of action is central to the therapeutic effects of these drugs.
The FKBP12-rapamycin complex specifically binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[4][5][8][9][10][11] Conversely, the FKBP12-FK506 complex targets and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase involved in T-cell activation.[3][6] Given these critical roles in cellular signaling, the development of new ligands for FKBP12, such as this compound, is of significant interest for potential therapeutic applications.
Quantitative Analysis of this compound-FKBP12 Binding Affinity
The determination of the binding affinity of this compound to FKBP12 is a critical first step in understanding its potential mechanism of action. Several biophysical techniques are well-suited for this purpose, each offering distinct advantages.
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In the context of this compound and FKBP12, a competition assay is a common approach.[6][12]
Table 1: Example Data Presentation for Fluorescence Polarization Competition Assay
| Compound | IC50 (nM) | Ki (nM) |
| This compound | [Example Value] | [Example Value] |
| FK506 (Control) | [Example Value] | [Example Value] |
| Rapamycin (Control) | [Example Value] | [Example Value] |
-
Reagents and Buffers:
-
Recombinant human FKBP12.
-
Fluorescently labeled FKBP12 ligand (e.g., FK506-fluorescein).[12]
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4.
-
This compound and control compounds (FK506, rapamycin) dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare a solution of FKBP12 and the fluorescently labeled ligand in the assay buffer. The concentrations should be optimized based on the Kd of the fluorescent ligand for FKBP12.[12]
-
In a 384-well, black, flat-bottom plate, add a fixed concentration of the FKBP12-fluorescent ligand complex to each well.[12]
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent ligand.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[13][14][15][16] This method provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Table 2: Example Data Presentation for Surface Plasmon Resonance Analysis
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | Kd (nM) |
| This compound | [Example Value] | [Example Value] | [Example Value] |
| FK506 (Control) | [Example Value] | [Example Value] | [Example Value] |
-
Immobilization of FKBP12:
-
Recombinant human FKBP12 is immobilized on a sensor chip (e.g., CM5) via amine coupling.[17] The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). FKBP12 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface. Finally, the surface is deactivated with ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of this compound (and control compounds) in a suitable running buffer (e.g., HBS-EP+) are injected over the immobilized FKBP12 surface.
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections using a low pH buffer or other appropriate regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19][20][21] It is considered the gold standard for determining binding affinity and stoichiometry.[19]
Table 3: Example Data Presentation for Isothermal Titration Calorimetry
| Compound | Stoichiometry (n) | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| FK506 (Control) | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
-
Sample Preparation:
-
Recombinant human FKBP12 is extensively dialyzed against the ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
This compound is dissolved in the same final dialysis buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the FKBP12 solution.
-
The injection syringe is filled with the this compound solution at a concentration typically 10-20 times that of the protein.
-
A series of small injections of this compound into the FKBP12 solution are performed at a constant temperature.[19]
-
-
Data Analysis:
-
The heat change associated with each injection is measured and integrated.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), the equilibrium dissociation constant (Kd), and the enthalpy of binding (ΔH).[22] The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: General experimental workflows for determining this compound-FKBP12 binding affinity.
Signaling Pathways Involving FKBP12
The binding of a novel ligand like this compound to FKBP12 could potentially modulate its interaction with key downstream effectors. The two most well-characterized pathways are the mTOR and calcineurin pathways.
Caption: Known signaling pathways modulated by FKBP12-ligand complexes.
Conclusion
This technical guide provides a foundational framework for the investigation of the binding affinity of this compound to FKBP12. By employing the detailed experimental protocols for Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, researchers can obtain robust quantitative data to characterize this molecular interaction. Understanding the binding kinetics and thermodynamics of this compound to FKBP12 is a crucial prerequisite for elucidating its potential biological activity and for guiding further drug development efforts. The contextualization within known FKBP12 signaling pathways offers a roadmap for subsequent functional studies to determine if a this compound-FKBP12 complex can modulate downstream targets such as mTOR or calcineurin. The methodologies and conceptual frameworks presented herein are intended to empower researchers to comprehensively explore the interaction of this compound and other novel ligands with this important therapeutic target.
References
- 1. The 12 kD FK 506 binding protein FKBP12 is released in the male reproductive tract and stimulates sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HitPredict - High confidence protein-protein interactions [hitpredict.org]
- 3. FKBP12 Binds to Acylated H-Ras and Promotes Depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of fully synthetic FKBP12-mTOR molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06917J [pubs.rsc.org]
- 8. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the FKBP12-rapamycin complex interacting with the binding domain of human FRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. isothermal titration calorimetry: Topics by Science.gov [science.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Integration and Global Analysis of Isothermal Titration Calorimetry Data for Studying Macromolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Setafrastat on Calcineurin Signaling: An Analysis of Available Data
A comprehensive review of publicly available scientific literature and clinical trial data reveals no direct evidence or detailed studies on the impact of Setafrastat on the calcineurin signaling pathway. While this compound is identified as an inhibitor of FK506-binding protein 1A (FKBP12), a protein associated with the mechanism of some calcineurin inhibitors, its development was discontinued, and specific research detailing its effects on calcineurin signaling is absent from the public domain.
Introduction to Calcineurin Signaling
The calcineurin signaling pathway is a critical cellular cascade initiated by increases in intracellular calcium levels. Calcineurin, a serine/threonine phosphatase, is activated by the binding of calcium and calmodulin.[1][2][3] Once active, calcineurin dephosphorylates a variety of target proteins, most notably the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[4][5] Dephosphorylated NFAT translocates to the nucleus, where it regulates the transcription of genes involved in the immune response, particularly those encoding cytokines like interleukin-2 (IL-2).[1] This pathway is a well-established target for immunosuppressive drugs.
This compound: An FKBP12 Inhibitor
This compound has been identified as an inhibitor of FKBP12.[6] FKBP12 is an immunophilin protein that plays a role in the mechanism of action of the immunosuppressant drug tacrolimus (FK506). Tacrolimus forms a complex with FKBP12, and this complex then binds to and inhibits the phosphatase activity of calcineurin.[1] This inhibition of calcineurin prevents the activation of NFAT and suppresses the immune response.
Lack of Direct Evidence for this compound's Impact on Calcineurin Signaling
Despite the mechanistic link between FKBP12 and calcineurin inhibition by drugs like tacrolimus, a thorough search of scientific databases and clinical trial registries for "this compound" did not yield any studies that specifically investigate its direct impact on the calcineurin signaling pathway. The development of this compound was discontinued, and as a result, there is a lack of published research on its pharmacological effects, including any potential modulation of calcineurin activity.[6]
Consequently, the core requirements for a detailed technical guide on this topic, including quantitative data and specific experimental protocols, cannot be fulfilled based on the currently available information.
Visualizing the General Calcineurin Signaling Pathway
While a specific diagram illustrating this compound's interaction is not possible, the following diagram depicts the general calcineurin signaling pathway, which is the target of immunosuppressive drugs that act via FKBP12.
Caption: A diagram of the calcineurin signaling pathway.
Hypothetical Experimental Workflow to Assess Impact on Calcineurin Signaling
Should research on this compound and its potential effects on calcineurin signaling be undertaken, a series of standard molecular and cellular biology experiments would be necessary. The following diagram outlines a logical workflow for such an investigation.
Caption: A potential experimental workflow to study this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CELLULAR ATLAS OF CALCINEURIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 5. Reactome | Calcineurin activates NFAT [reactome.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Setafrastat: An Inhibitor of FKBP12 with a Discontinued Developmental Path
Setafrastat (also known as TS-133) is a small molecule inhibitor of the FK506-binding protein 12 (FKBP12). Initially under development by Taisho Pharmaceutical, its advancement in clinical trials has been discontinued.[1] Due to its discontinued status, there is a significant lack of publicly available scientific literature, clinical trial data, and detailed pharmacodynamic information specifically for this compound.
This guide, therefore, provides a broader overview of the pharmacodynamics of FKBP12 inhibitors as a class, to offer a foundational understanding of the likely, though unconfirmed, mechanisms of action for this compound. It is important to note that the specific quantitative data, detailed experimental protocols, and signaling pathways for this compound are not available in the public domain.
The Target: FKBP12
FKBP12 is a ubiquitously expressed intracellular protein that belongs to the immunophilin family. It possesses peptidyl-prolyl isomerase (PPIase) activity, which means it catalyzes the cis-trans isomerization of proline residues in proteins, a crucial step in protein folding and function. Beyond its enzymatic role, FKBP12 is involved in several key cellular processes, including the regulation of intracellular calcium release channels (such as the ryanodine receptor), signal transduction pathways like the mTOR pathway, and the modulation of TGF-β receptor signaling.
Mechanism of Action of FKBP12 Inhibitors
FKBP12 inhibitors are a class of drugs that bind to the FKBP12 protein, thereby modulating its activity.[2] This class includes both naturally derived macrolides, such as tacrolimus (FK506) and rapamycin (sirolimus), and synthetic small molecules.[2] The binding of these inhibitors to FKBP12 can lead to a range of downstream effects, depending on the specific inhibitor and the cellular context.
A primary mechanism of action for some FKBP12 inhibitors involves the formation of a ternary complex. For instance, when rapamycin binds to FKBP12, the resulting complex then binds to and inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[3][4] Similarly, the FKBP12-tacrolimus complex inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase, which is crucial for T-cell activation and other immune responses.
The following diagram illustrates the general mechanism of action for FKBP12 inhibitors that form a ternary complex to inhibit a downstream target.
Potential Therapeutic Applications of FKBP12 Inhibition
Given the diverse roles of FKBP12, its inhibitors have been investigated for a variety of therapeutic areas. This compound was initially developed for skin and musculoskeletal diseases.[1] Other potential applications for FKBP12 inhibitors that have been explored include:
-
Immunosuppression: To prevent organ transplant rejection.
-
Neuroprotection and Neuroregeneration: Due to the role of FKBP12 in neuronal signaling and health.
-
Oncology: Through the inhibition of the mTOR pathway, which is often dysregulated in cancer.[3]
-
Cardiovascular Disease: By modulating calcium signaling in cardiac muscle.
Experimental Protocols for Studying FKBP12 Inhibitors
While specific protocols for this compound are unavailable, the following are general methodologies used to characterize the pharmacodynamics of FKBP12 inhibitors.
In Vitro Assays
-
Binding Assays: To determine the affinity and kinetics of an inhibitor binding to FKBP12. This can be performed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Enzyme Inhibition Assays: To measure the effect of the inhibitor on the PPIase activity of FKBP12.
-
Cell-Based Assays: To assess the downstream effects of FKBP12 inhibition in relevant cell lines. For example, measuring the phosphorylation of mTOR pathway components (like S6 kinase) or the activation of T-cells.
The following diagram outlines a general workflow for the in vitro characterization of an FKBP12 inhibitor.
In Vivo Models
-
Animal Models of Disease: To evaluate the efficacy of the FKBP12 inhibitor in a relevant disease model, such as models of autoimmune disease, neurodegenerative disease, or cancer xenograft models.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate the drug concentration in the body with its biological effect over time. This involves measuring drug levels in plasma and tissues and assessing biomarkers of target engagement.
Conclusion
This compound is an FKBP12 inhibitor whose development was discontinued by Taisho Pharmaceutical. The absence of published data makes a detailed analysis of its specific pharmacodynamics impossible. However, by understanding the broader class of FKBP12 inhibitors, we can infer its likely mechanism of action and the scientific rationale for its initial development. The diverse functions of FKBP12 continue to make it an attractive target for drug discovery in various therapeutic areas. Future research on other FKBP12 inhibitors may yet unlock the therapeutic potential that was once pursued with this compound.
References
An In-depth Technical Guide on Setafrastat and its Effect on T-Cell Activation
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Setafrastat and its putative effects on T-cell activation. Contrary to initial assumptions which may link it to the PI3K/Akt pathway, available data identifies this compound as an inhibitor of FK506-binding protein 12 (FKBP12).[1][2][3] The primary mechanism of action of this compound is therefore anticipated to be the modulation of T-cell signaling pathways in which FKBP12 plays a critical role. This document will detail the established functions of FKBP12 in T-lymphocyte biology, including its involvement in the calcineurin/NFAT and mTOR signaling cascades, and infer the likely consequences of its inhibition by this compound. Due to the limited publicly available data on this compound, which has been discontinued in development for skin and musculoskeletal diseases, this guide draws upon the well-documented effects of other FKBP12-binding immunomodulators, such as tacrolimus (FK506) and sirolimus (rapamycin), to project the expected impact of this compound on T-cell activation.[1] We will present detailed experimental protocols for assessing these effects and provide visualizations of the key signaling pathways.
Introduction to this compound and its Target: FKBP12
This compound (also known as TS-133) is a small molecule inhibitor of the FK506-binding protein 12 (FKBP12), a highly conserved and ubiquitously expressed peptidyl-prolyl isomerase.[1][3] FKBPs are a class of proteins known as immunophilins, which are the intracellular receptors for several immunosuppressive drugs.[4][5] FKBP12 is a crucial regulator of key signaling pathways in T-lymphocytes, and its inhibition is a validated strategy for modulating immune responses.[6][7]
The immunosuppressive effects of well-known drugs that bind to FKBP12, such as tacrolimus and sirolimus, are not due to the inhibition of FKBP12's enzymatic activity but rather to the formation of a drug-protein complex that then inhibits a downstream target.[4]
-
The FKBP12-tacrolimus complex inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[4][6]
-
The FKBP12-sirolimus complex inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase.[6][8]
Given that this compound is an FKBP12 inhibitor, its effects on T-cell activation are expected to be mediated through one or both of these pathways, leading to potent immunomodulation.
Core Signaling Pathways Modulated by FKBP12 Inhibition in T-Cells
The activation of T-lymphocytes is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC). This initial signal is integrated with co-stimulatory signals to drive a cascade of intracellular events, leading to T-cell proliferation, differentiation, and effector functions. FKBP12 is a key player in several of these downstream pathways.
The Calcineurin-NFAT Pathway
Upon TCR engagement, a sustained increase in intracellular calcium levels activates calcineurin.[4] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. This dephosphorylation exposes a nuclear localization signal, allowing NFAT to translocate from the cytoplasm to the nucleus.[9] In the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to induce the expression of genes critical for T-cell activation, most notably Interleukin-2 (IL-2).[10]
An FKBP12 inhibitor like this compound, when complexed with FKBP12, is expected to bind to and inhibit calcineurin, thereby preventing NFAT dephosphorylation and nuclear translocation. This blockade of NFAT-dependent transcription would lead to a significant reduction in IL-2 production and, consequently, a suppression of T-cell activation and proliferation.[7][9]
The PI3K/Akt/mTOR Pathway
While this compound is not a direct PI3K inhibitor, its target, FKBP12, is intimately linked to the mTOR signaling pathway, which is downstream of PI3K/Akt. The production of IL-2, driven by the calcineurin-NFAT pathway, leads to the activation of the high-affinity IL-2 receptor on the T-cell surface. This, in turn, activates the PI3K/Akt pathway, which subsequently activates mTOR. mTOR, a central regulator of cell growth and proliferation, phosphorylates downstream targets like S6 kinase (S6K) and 4E-BP1 to promote protein synthesis and cell cycle progression.[8]
The immunosuppressant sirolimus (rapamycin), when complexed with FKBP12, directly binds to and inhibits mTORC1.[8] An FKBP12 inhibitor like this compound could potentially have a similar mode of action, leading to the inhibition of IL-2-driven T-cell proliferation. This effect is distinct from the inhibition of IL-2 production via the calcineurin pathway and represents a second level of T-cell activation control.
Data Presentation: The Role of FKBP12 in T-Cell Signaling
As specific quantitative data for this compound's effects on T-cells are not publicly available, the following tables summarize the known functions and interactions of its target, FKBP12, in T-cell signaling pathways.
Table 1: FKBP12 Interactions and their Functional Consequences in T-Cells
| Interacting Protein | Pathway | Consequence of Interaction | Effect of FKBP12 Ligand (e.g., Tacrolimus) |
| Calcineurin | TCR Signaling | Formation of a complex that inhibits calcineurin's phosphatase activity. | Inhibition of NFAT dephosphorylation, leading to immunosuppression. |
| mTOR (as part of mTORC1) | Cytokine Signaling (e.g., IL-2) | Formation of a complex that inhibits mTOR's kinase activity. | Inhibition of protein synthesis and cell cycle progression, leading to anti-proliferative effects. |
| TGF-β Type I Receptor | TGF-β Signaling | FKBP12 binds to and inhibits the basal activity of the receptor. | Disruption of the FKBP12-receptor interaction, potentially leading to altered TGF-β signaling. |
| Ryanodine Receptor (RyR) | Calcium Signaling | FKBP12 stabilizes the closed state of the calcium channel. | Dissociation of FKBP12 from the receptor, leading to altered intracellular calcium dynamics. |
Table 2: Expected Effects of this compound on T-Cell Activation Markers and Functions
| Parameter | Expected Effect | Rationale |
| T-Cell Proliferation | Strong Inhibition | Blockade of both IL-2 production (via calcineurin) and IL-2-mediated signaling (via mTOR). |
| IL-2 Production | Strong Inhibition | Inhibition of NFAT-mediated transcription of the IL-2 gene. |
| IFN-γ Production | Inhibition | IFN-γ is also regulated by NFAT in T-cells. |
| CD25 (IL-2Rα) Expression | Downregulation | CD25 expression is upregulated by NFAT upon T-cell activation. |
| CD69 Expression | Downregulation | Early activation marker whose expression is dependent on TCR signaling. |
Experimental Protocols
To assess the effects of an FKBP12 inhibitor like this compound on T-cell activation, a series of in vitro and in vivo experiments are required. Below are detailed protocols for key assays.
T-Cell Proliferation Assay using CFSE Dye Dilution
This assay measures the number of cell divisions a T-cell population undergoes following stimulation.
Objective: To quantify the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
-
This compound (at various concentrations).
-
Flow cytometer.
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1x10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells three times with complete RPMI medium.
-
Resuspend the cells at 1x10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Include an unstimulated control.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Intracellular Cytokine Staining for IL-2 and IFN-γ
This method allows for the quantification of cytokine-producing cells at a single-cell level.
Objective: To determine the effect of this compound on the production of key T-cell cytokines.
Materials:
-
Isolated T-cells or PBMCs.
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for non-specific T-cell stimulation.
-
Brefeldin A and Monensin (protein transport inhibitors).
-
This compound.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against surface markers (CD4, CD8) and intracellular cytokines (IL-2, IFN-γ).
-
Flow cytometer.
Protocol:
-
Culture T-cells (1x10⁶ cells/mL) with varying concentrations of this compound for 1-2 hours prior to stimulation.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours.
-
For the last 4 hours of stimulation, add Brefeldin A (10 µg/mL) and Monensin (2 µM) to block cytokine secretion.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., anti-CD4, anti-CD8) for 30 minutes at 4°C.
-
Wash the cells and then fix using a formaldehyde-based fixation buffer for 20 minutes at room temperature.
-
Wash and resuspend the cells in a saponin-based permeabilization buffer.
-
Add fluorescently labeled anti-IL-2 and anti-IFN-γ antibodies and incubate for 30 minutes at 4°C.
-
Wash the cells twice with permeabilization buffer and once with PBS.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
NFAT Nuclear Translocation Assay by Immunofluorescence
This assay visualizes the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation.
Objective: To confirm that this compound inhibits the calcineurin-dependent nuclear translocation of NFAT.
Materials:
-
Jurkat T-cells or primary human T-cells.
-
Poly-L-lysine coated coverslips.
-
Stimulating antibodies (anti-CD3).
-
This compound.
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Primary antibody against NFAT.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Protocol:
-
Seed T-cells onto poly-L-lysine coated coverslips and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle control for 1 hour.
-
Stimulate the cells with soluble anti-CD3 antibody (10 µg/mL) for 30-60 minutes.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-NFAT antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of NFAT.
Mandatory Visualizations: Workflows
Conclusion
This compound, as an inhibitor of FKBP12, is positioned to be a potent modulator of T-cell activation. Its mechanism is likely to be pleiotropic, impacting both the initial activation signals downstream of the T-cell receptor through the inhibition of the calcineurin-NFAT pathway, and the subsequent proliferative response to cytokines like IL-2 via the mTOR pathway. While direct experimental data on this compound's immunological effects are scarce, the well-established roles of its target, FKBP12, provide a strong basis for predicting its immunosuppressive activities. The experimental protocols detailed in this guide provide a clear framework for the empirical validation of these expected effects. Further preclinical studies are necessary to fully elucidate the specific immunomodulatory profile of this compound and to determine its potential as a therapeutic agent in immune-mediated diseases or transplantation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP1A - Wikipedia [en.wikipedia.org]
- 6. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Sirolimus - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Setafrastat in Primary Keratinocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setafrastat is an inhibitor of the FK506-binding protein 12 (FKBP12). Although its clinical development for skin and musculoskeletal diseases has been discontinued, its mechanism of action holds significant interest for dermatological research. FKBP12 is an abundant intracellular protein that acts as a receptor for immunosuppressant drugs like tacrolimus.[1][2] The drug-FKBP12 complex inhibits calcineurin, a calcium/calmodulin-dependent protein phosphatase.[3][4][5][6] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are crucial for the expression of pro-inflammatory cytokines.[7][8][9][10][11]
Both calcineurin and FKBP12 are expressed in the human epidermis, with their expression increasing as keratinocytes differentiate.[3] This suggests that FKBP12 inhibitors like this compound could directly modulate inflammatory responses in these primary skin cells. These application notes provide a detailed, hypothetical framework for the use of this compound in primary keratinocyte cultures to investigate its potential anti-inflammatory and immunomodulatory effects. The protocols and experimental designs are based on established methodologies for similar FKBP12 inhibitors, such as tacrolimus.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described experiments. These tables are intended to serve as templates for data organization and presentation.
Table 1: Dose-Response Effect of this compound on Cytokine Secretion by Primary Keratinocytes
| This compound Concentration (nM) | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| 0 (Vehicle Control) | 500 ± 50 | 800 ± 75 | 300 ± 30 |
| 1 | 450 ± 45 | 720 ± 60 | 270 ± 25 |
| 10 | 300 ± 35 | 500 ± 50 | 180 ± 20 |
| 100 | 150 ± 20 | 250 ± 30 | 90 ± 15 |
| 1000 | 80 ± 10 | 130 ± 15 | 50 ± 10 |
| 10000 | 75 ± 8 | 120 ± 12 | 45 ± 8 |
Data are presented as mean ± standard deviation. Cytokine levels are measured in the culture supernatant after 24 hours of stimulation with a pro-inflammatory agent (e.g., TNF-α or Poly(I:C)) in the presence of varying concentrations of this compound.
Table 2: Effect of this compound on Primary Keratinocyte Viability
| This compound Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5 |
| 1 | 99 ± 4 |
| 10 | 98 ± 5 |
| 100 | 97 ± 6 |
| 1000 | 95 ± 7 |
| 10000 | 92 ± 8 |
Data are presented as mean ± standard deviation. Cell viability is assessed using an MTT assay after 48 hours of incubation with this compound.
Table 3: Effect of this compound on NF-κB and NFAT Nuclear Translocation
| Treatment | % of Cells with Nuclear NF-κB p65 | % of Cells with Nuclear NFATc1 |
| Untreated Control | 10 ± 2 | 8 ± 1 |
| Pro-inflammatory Stimulus | 85 ± 7 | 70 ± 6 |
| Stimulus + this compound (100 nM) | 30 ± 5 | 25 ± 4 |
Data are presented as mean ± standard deviation. Nuclear translocation is quantified by immunofluorescence microscopy and image analysis.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Keratinocytes
This protocol is adapted from established methods for isolating keratinocytes from human skin biopsies.
Materials:
-
Human skin biopsy
-
Dispase solution
-
Trypsin-EDTA (0.05%)
-
Keratinocyte growth medium (e.g., EpiLife with HKGS supplement)
-
Coating Matrix (e.g., Collagen IV)
-
Phosphate-buffered saline (PBS)
-
Sterile culture flasks, plates, and consumables
Procedure:
-
Wash the skin biopsy with sterile PBS containing antibiotics.
-
Incubate the tissue in Dispase solution overnight at 4°C to separate the epidermis from the dermis.
-
Carefully peel off the epidermis and incubate it in 0.05% Trypsin-EDTA at 37°C for 10-15 minutes to dissociate the keratinocytes.
-
Neutralize the trypsin with soybean trypsin inhibitor or serum-containing medium.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue fragments.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in keratinocyte growth medium.
-
Plate the cells on culture flasks or plates pre-coated with a suitable matrix like Collagen IV.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency.
Protocol 2: this compound Treatment and Cytokine Analysis
Materials:
-
Primary human keratinocytes (passage 2-4)
-
Keratinocyte growth medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Pro-inflammatory stimulus (e.g., TNF-α, IL-1β, or Poly(I:C))
-
ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)
-
96-well plates
Procedure:
-
Seed primary keratinocytes in 24-well or 96-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in keratinocyte growth medium. A final concentration range of 1 nM to 10,000 nM is a reasonable starting point, based on studies with tacrolimus.[12]
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Add the pro-inflammatory stimulus to the wells to induce cytokine production.
-
Incubate the plates for 24 hours at 37°C.
-
Collect the culture supernatants and store them at -80°C until analysis.
-
Quantify the levels of secreted cytokines using specific ELISA kits according to the manufacturer's instructions.
Protocol 3: Cell Viability Assay
Materials:
-
Primary human keratinocytes
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed keratinocytes in a 96-well plate.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Immunofluorescence Staining for NF-κB and NFAT Translocation
Materials:
-
Primary keratinocytes grown on coverslips
-
This compound
-
Pro-inflammatory stimulus
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibodies against NF-κB p65 and NFATc1
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat keratinocytes grown on coverslips with this compound and/or a pro-inflammatory stimulus for a short duration (e.g., 30-60 minutes).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies against NF-κB p65 and NFATc1.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear localization of the transcription factors.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in keratinocytes.
Caption: Experimental workflow for evaluating this compound in keratinocytes.
References
- 1. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Immunolocalization of calcineurin and FKBP12, the FK506-binding protein, in Hassall's corpuscles of human thymus and epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FKBP12-Dependent Inhibition of Calcineurin Mediates Immunosuppressive Antifungal Drug Action in Malassezia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]
- 6. Scholars@Duke publication: FKBP12-Dependent Inhibition of Calcineurin Mediates Immunosuppressive Antifungal Drug Action in Malassezia. [scholars.duke.edu]
- 7. NFAT regulates induction of COX-2 and apoptosis of keratinocytes in response to ultraviolet radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcineurin-nuclear factor for activated T cells (NFAT) signaling in pathophysiology of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Calcineurin/NFAT Signaling Blocks Oncogenic H-Ras Induced Autophagy in Primary Human Keratinocytes [frontiersin.org]
- 10. Inhibition of Calcineurin/NFAT Signaling Blocks Oncogenic H-Ras Induced Autophagy in Primary Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of tacrolimus on cell proliferation of and secretion of stem cell factors by cultured human keratinocytes [pifukezazhi.com]
Application Notes and Protocols for the Evaluation of Novel Therapeutic Agents in Murine Models of Arthritis
Disclaimer: No specific studies on the administration of Setafrastat in murine models of arthritis have been identified in the public domain. The development of this compound, an FKBP12 inhibitor, was discontinued, which likely accounts for the absence of preclinical data in this area[1].
These application notes and protocols are therefore provided as a comprehensive guide for the evaluation of a hypothetical or alternative investigational compound in a commonly used and well-established murine model of inflammatory arthritis.
Application Notes
Introduction to Murine Models of Arthritis
Murine models are essential tools for understanding the pathogenesis of rheumatoid arthritis (RA) and for the preclinical assessment of new therapeutic agents[1]. These models mimic key aspects of human RA, including joint inflammation, cartilage degradation, and bone erosion. Several models exist, each with distinct advantages and limitations. The choice of model often depends on the specific scientific question and the mechanism of action of the compound being investigated.
Commonly used murine models of arthritis include:
-
Collagen-Induced Arthritis (CIA): This is one of the most widely used models as it shares many immunological and pathological features with human RA[2][3]. It is induced by immunization with type II collagen, leading to an autoimmune response against the cartilage.
-
Collagen Antibody-Induced Arthritis (CAIA): This model offers a more rapid and synchronized onset of arthritis by administering a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge[2].
-
Adjuvant-Induced Arthritis (AIA): Induced by immunization with Complete Freund's Adjuvant (CFA), this model results in a polyarthritis that is T-cell dependent[4].
-
Spontaneous Arthritis Models: Genetically modified mice, such as the K/BxN and SKG models, spontaneously develop arthritis, providing insights into the genetic basis of the disease[1].
Principles of Preclinical Drug Evaluation in Arthritis Models
The evaluation of a novel compound in a murine arthritis model typically involves the following key stages:
-
Model Induction: Arthritis is induced using a standardized protocol.
-
Compound Administration: The investigational compound is administered at various doses and schedules (prophylactic or therapeutic).
-
Disease Assessment: The severity of arthritis is monitored over time using a combination of clinical, histological, and biomarker endpoints.
-
Data Analysis: The efficacy of the compound is determined by comparing the outcomes in the treated groups to a vehicle control group.
Experimental Protocols
This section provides a detailed protocol for the Collagen-Induced Arthritis (CIA) model in mice, a standard for evaluating anti-arthritic compounds.
Collagen-Induced Arthritis (CIA) Protocol in DBA/1 Mice
Materials:
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (27G)
-
Anesthesia (e.g., isoflurane)
-
Investigational compound and vehicle control
Experimental Workflow:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Procedure:
-
Primary Immunization (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
Anesthetize the mice.
-
Administer a 100 µL booster injection intradermally at a site near the primary injection.
-
-
Treatment Administration:
-
Prophylactic Dosing: Begin administration of the investigational compound or vehicle control before or at the time of the primary immunization.
-
Therapeutic Dosing: Begin administration upon the first signs of arthritis (clinical score > 1), typically between days 24 and 28.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the pharmacokinetic properties of the compound.
-
-
Assessment of Arthritis:
-
Clinical Scoring: From day 21 onwards, visually inspect the paws and score for signs of inflammation (redness and swelling) three times a week. A common scoring system is:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
The maximum score per mouse is 16 (4 points per paw).
-
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Body Weight: Monitor body weight as an indicator of systemic inflammation and compound toxicity.
-
-
Study Termination (e.g., Day 42):
-
Collect terminal blood samples via cardiac puncture for analysis of serum cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies.
-
Harvest paws for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Harvest spleens and lymph nodes for ex vivo analysis of immune cell populations.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Investigational Compound on Clinical Parameters in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Incidence of Arthritis (%) |
| Vehicle Control | 10.2 ± 1.5 | 3.8 ± 0.3 | 100 |
| Investigational Compound (10 mg/kg) | 4.5 ± 0.8 | 2.5 ± 0.2 | 60 |
| Investigational Compound (30 mg/kg) | 2.1 ± 0.5 | 2.1 ± 0.1 | 30 |
| Positive Control (e.g., Methotrexate) | 3.2 ± 0.6 | 2.3 ± 0.2 | 40 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Effect of Investigational Compound on Serum Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 150 ± 25 | 250 ± 40 | 80 ± 15 |
| Investigational Compound (10 mg/kg) | 75 ± 12 | 120 ± 20 | 45 ± 8 |
| Investigational Compound (30 mg/kg) | 40 ± 8 | 60 ± 10 | 25 ± 5 |
| Positive Control (e.g., Etanercept) | 50 ± 10 | 80 ± 15 | 30 ± 6 |
| p < 0.05 compared to Vehicle Control |
Signaling Pathway Visualization
Inflammatory arthritis is driven by complex signaling pathways. Understanding how a compound modulates these pathways is crucial. Below is a diagram of the TNF-α signaling pathway, a key driver of inflammation in RA.
Caption: Simplified TNF-α signaling pathway leading to pro-inflammatory gene expression.
References
Determining the Optimal Research Dosage of Setafrastat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setafrastat is an inhibitor of the FK506-Binding Protein 12 (FKBP12), a highly conserved peptidyl-prolyl isomerase that plays a crucial role in various cellular processes.[1][2] FKBP12 is implicated in immune regulation, cell cycle progression, and intracellular calcium signaling through its interactions with key proteins such as calcineurin, the mammalian target of rapamycin (mTOR), and the transforming growth factor-beta (TGF-β) receptor.[3][4][5] As an FKBP12 inhibitor, this compound holds potential for therapeutic applications in immunology, oncology, and other disease areas.
These application notes provide a comprehensive guide for researchers to determine the optimal research dosage of this compound for preclinical studies. The following protocols and guidelines are designed to ensure a systematic and data-driven approach to dosage selection for both in vitro and in vivo experiments. Although the development of this compound has been discontinued, the principles and methodologies outlined here serve as a valuable resource for the evaluation of other novel FKBP12 inhibitors.
Mechanism of Action of FKBP12 Inhibitors
FKBP12 inhibitors like this compound exert their effects by binding to FKBP12 and modulating its interactions with downstream signaling partners. The primary signaling pathways affected are:
-
Calcineurin/NFAT Pathway: The FKBP12-inhibitor complex can bind to calcineurin, a phosphatase that activates T-cells by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). Inhibition of calcineurin leads to immunosuppression.[1][4]
-
mTOR Pathway: The FKBP12-inhibitor complex can also target the mTOR pathway, which is central to cell growth, proliferation, and survival. This interaction has implications for cancer and immunosuppression.[1][6]
-
TGF-β Receptor Pathway: FKBP12 normally keeps the TGF-β type I receptor in an inactive state. An FKBP12 inhibitor can disrupt this interaction, leading to the activation of TGF-β signaling, which can have context-dependent effects on cell proliferation and differentiation.[3][5]
Diagram of the FKBP12 Signaling Pathways
Caption: FKBP12 signaling pathways modulated by this compound.
Phase 1: In Vitro Dosage Determination
The initial phase of determining the optimal research dosage involves a series of in vitro assays to establish the potency and cellular effects of this compound.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro dosage determination.
Table 1: Hypothetical In Vitro Efficacy and Cytotoxicity of this compound
| Assay Type | Cell Line | Endpoint | This compound IC50/EC50 (nM) | This compound CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Biochemical | - | FKBP12 Binding | 15.2 | - | - |
| Cell-Based | Jurkat | NFAT Activation | 45.8 | > 50 | > 1091 |
| A549 | p-S6K Levels | 62.5 | > 50 | > 800 | |
| Cytotoxicity | Jurkat | Cell Viability | - | 38.7 | - |
| A549 | Cell Viability | - | 45.2 | - | |
| HEK293 | Cell Viability | - | > 50 | - |
In Vitro Experimental Protocols
1. FKBP12 Binding Assay (Biochemical IC50)
-
Objective: To determine the concentration of this compound that inhibits 50% of its binding to recombinant human FKBP12.
-
Methodology:
-
Utilize a competitive binding assay format, such as a fluorescence polarization (FP) assay.
-
A fluorescently labeled ligand with known affinity for FKBP12 is used.
-
Recombinant human FKBP12 is incubated with the fluorescent ligand in the presence of serial dilutions of this compound.
-
The change in fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand by this compound.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
-
2. NFAT Reporter Assay (Cell-Based EC50)
-
Objective: To measure the functional inhibition of the calcineurin-NFAT pathway by this compound.
-
Methodology:
-
Use a Jurkat T-cell line stably transfected with an NFAT-luciferase reporter construct.
-
Plate the cells and pre-incubate with a range of this compound concentrations for 1 hour.
-
Stimulate T-cell activation with phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
After 6-8 hours of incubation, lyse the cells and measure luciferase activity.
-
The EC50 value is determined as the concentration of this compound that causes a 50% reduction in luciferase signal.
-
3. mTOR Pathway Inhibition Assay (Cell-Based EC50)
-
Objective: To assess the inhibitory effect of this compound on mTOR signaling.
-
Methodology:
-
Culture a relevant cell line (e.g., A549) and serum-starve overnight.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the mTOR pathway with a growth factor (e.g., insulin or EGF).
-
Lyse the cells and perform a Western blot or ELISA to detect the phosphorylation of a downstream mTOR target, such as S6 kinase (p-S6K).
-
Quantify the band intensities and calculate the EC50 for the inhibition of S6K phosphorylation.
-
4. Cytotoxicity Assay (CC50)
-
Objective: To determine the concentration of this compound that reduces cell viability by 50%.
-
Methodology:
-
Plate cells (both target and non-target, e.g., Jurkat, A549, HEK293) in a 96-well plate.
-
Treat the cells with a broad range of this compound concentrations for 48-72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The CC50 value is calculated from the dose-response curve.
-
Phase 2: In Vivo Dosage Determination
Following the determination of in vitro potency, the next phase is to establish a safe and efficacious dosage range for in vivo studies.
Experimental Workflow for In Vivo Studies
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry for Tissues Treated with Setafrastat
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing immunohistochemistry (IHC) on tissues treated with the FKBP12 inhibitor, Setafrastat. While this compound development has been discontinued, the principles and protocols outlined here are applicable to studying the effects of various small molecule inhibitors on protein expression and localization within tissues.
Immunohistochemistry is a powerful technique used to visualize the distribution and abundance of specific proteins within the context of tissue architecture.[1][2][3] When evaluating the in-situ effects of a drug like this compound, IHC can provide crucial insights into the compound's mechanism of action and its impact on cellular signaling pathways.
The success of an IHC experiment on drug-treated tissue hinges on a well-optimized protocol. The fixation, embedding, and subsequent processing steps can mask the antigenic epitopes that antibodies recognize.[4][5] Therefore, steps like antigen retrieval are critical for unmasking these sites and allowing for proper antibody binding.[6][7] Furthermore, drug treatments can alter protein expression levels or induce post-translational modifications, necessitating careful selection of antibodies and optimization of incubation times and concentrations.
Signaling Pathway and Experimental Workflow
To understand the context of the IHC experiment, it is helpful to visualize both the potential signaling pathway being investigated and the overall experimental workflow.
References
- 1. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 2. Immunohistochemistry staining | Abcam [abcam.com]
- 3. Immunohistochemistry Protocol [geneticistusa.com]
- 4. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. IHC Epitope/ Antigen Retrieval: HIER vs. PIE [bio-techne.com]
- 6. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 7. bosterbio.com [bosterbio.com]
Application Notes and Protocols for High-Throughput Screening of Setafrastat Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for high-throughput screening (HTS) of Setafrastat analogs against two prominent classes of epigenetic modifiers: Sirtuins (SIRTs) and Histone Methyltransferases (HMTs). The protocols are designed for adaptation in drug discovery and development settings.
Application Note 1: High-Throughput Screening for Sirtuin Inhibitors
Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular processes like aging, transcription, and apoptosis.[1][2] Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. This protocol describes a robust, fluorescence-based HTS assay suitable for identifying and characterizing sirtuin inhibitors among this compound analogs.
Data Presentation: Sirtuin Inhibition
The quantitative data from primary screens and dose-response experiments should be summarized for clear comparison and hit identification.
| Compound ID | Concentration (µM) | % Inhibition (Single Point) | IC₅₀ (µM) |
| SA-001 | 10 | 85.2 | 1.2 |
| SA-002 | 10 | 12.5 | > 50 |
| SA-003 | 10 | 92.1 | 0.8 |
| Control-Inhibitor | 1 | 98.0 | 0.1 |
Experimental Protocol: Fluorometric SIRT2 Inhibitor Screening Assay
This protocol is adapted for a 384-well plate format, suitable for automated HTS.[1][3]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue adjacent to a fluorophore and quencher)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound analogs and control inhibitors (e.g., Nicotinamide) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 100 nL of this compound analogs, controls (positive and negative), and DMSO (vehicle) into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme Preparation: Prepare a solution of SIRT2 enzyme in assay buffer. Add 10 µL of the enzyme solution to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate/NAD⁺ mix in assay buffer. Add 10 µL of this mix to each well to start the deacetylation reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: Add 10 µL of developer solution to each well. This stops the SIRT2 reaction and initiates the fluorescence signal generation.
-
Signal Reading: Incubate the plate at 37°C for 15 minutes. Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 395 nm Ex / 541 nm Em).[1][3]
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. For hit compounds, perform dose-response experiments to determine the IC₅₀ values.
Caption: Simplified Sirtuin 2 (SIRT2) signaling pathway.
Caption: Workflow for the fluorometric SIRT2 HTS assay.
Application Note 2: High-Throughput Screening for Histone Methyltransferase (HMT) Inhibitors
Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to histone proteins, a key post-translational modification in epigenetic regulation.[4] Aberrant HMT activity is linked to cancer, making them important targets for drug discovery.[4][5] This section outlines a protocol for an HTS campaign to identify HMT inhibitors, such as those targeting SETD2, using a homogeneous biochemical assay.
Data Presentation: HMT Inhibition
Primary screening and follow-up data for HMT inhibitors can be organized as follows.
| Compound ID | Target HMT | % Inhibition (10 µM) | Biochemical IC₅₀ (µM) | Cellular IC₅₀ (µM) |
| SA-004 | SETD2 | 95.3 | 0.018 | 0.034 |
| SA-005 | SETD2 | 5.8 | > 100 | > 100 |
| SA-006 | EZH2 | 88.1 | 0.250 | 1.5 |
| Control-Inhibitor | SETD2 | 99.5 | 0.005 | 0.010 |
Experimental Protocol: Homogeneous SETD2 Biochemical Assay
This protocol describes a non-radioactive, antibody-based assay format (e.g., AlphaLISA or TR-FRET) suitable for HTS of inhibitors against the HMT SETD2.[6][7][8]
Materials:
-
Recombinant human SETD2 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM) - the methyl donor
-
Detection antibody specific for the methylated histone mark (e.g., anti-H3K36me3)
-
Acceptor beads conjugated to a secondary antibody or protein A/G
-
Donor beads (e.g., streptavidin-coated)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound analogs and control inhibitors dissolved in DMSO
-
384-well white, low-volume plates
-
Plate reader capable of detecting the specific assay signal (e.g., AlphaScreen or TR-FRET reader)
Procedure:
-
Compound Plating: Dispense 100 nL of this compound analogs, controls, and DMSO into the wells of a 384-well plate.
-
Enzyme/Substrate Mix: Prepare a solution containing the SETD2 enzyme and the biotinylated H3 peptide substrate in assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a solution of SAM in assay buffer. Add 5 µL of the SAM solution to each well to initiate the methylation reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection Mix Addition: Prepare a detection mix containing the anti-H3K36me3 antibody, acceptor beads, and donor beads in detection buffer. Add 10 µL of this mix to each well.
-
Signal Development: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine IC₅₀ values for active compounds. Hits can be further validated in cellular assays, such as an in-cell Western (ICW) to monitor H3K36 trimethylation.[6][7]
References
- 1. telospub.com [telospub.com]
- 2. SIRT1 modulating compounds from high-throughput screening as anti-inflammatory and insulin-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 (SIRT2) Inhibitor Screening Assay Kit 100 assays in 96 well plates [sigmaaldrich.com]
- 4. Exploring methods of targeting histone methyltransferases and their applications in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Improving Setafrastat Solubility for in vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Setafrastat solubility for in vivo experiments. The following information is based on established methods for enhancing the solubility of poorly soluble compounds in preclinical research.
Troubleshooting Guide
Problem: this compound is precipitating out of my vehicle during formulation or upon administration.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound, like many small molecule inhibitors, may have inherently low water solubility. |
| 1. Utilize Co-solvents: Introduce a water-miscible organic solvent to the formulation. Common choices include PEG 300, PEG 400, Propylene Glycol, and DMSO. Start with a small percentage and titrate up as needed, keeping in mind the potential for toxicity.[1] 2. pH Modification: Determine if this compound has ionizable groups. Adjusting the pH of the vehicle with buffers can significantly increase the solubility of acidic or basic compounds.[2] 3. Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.[2] Consider using non-ionic surfactants like Tween® 80 or Cremophor® EL, which are commonly used in preclinical formulations. | |
| Vehicle Incompatibility | The chosen vehicle may not be appropriate for the physicochemical properties of this compound. |
| 1. Screen a Panel of Vehicles: Test the solubility of this compound in a variety of commonly used preclinical vehicles. See the table below for examples. 2. Consider Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil, sesame oil) can be effective.[2][3] | |
| Formulation Method | The method of preparation may not be optimal for achieving a stable solution. |
| 1. Gentle Heating: Applying gentle heat while dissolving this compound can help increase the rate of dissolution. Always check the thermal stability of the compound first. 2. Sonication: Use of a sonicator can aid in the dissolution of poorly soluble compounds.[1] 3. Order of Addition: When using multiple excipients, the order in which they are mixed can be critical. Typically, dissolve the drug in the organic co-solvent first before adding the aqueous component. |
Frequently Asked Questions (FAQs)
Q1: What are some common starting formulations for a poorly soluble compound like this compound for oral administration in mice?
A1: For initial in vivo efficacy or pharmacokinetic studies, a simple formulation is often preferred. Below are some commonly used vehicles for oral gavage in rodents. The suitability of each should be tested for this compound specifically.
| Vehicle Composition | Notes |
| 10% DMSO, 90% Corn Oil | A common choice for lipophilic compounds. DMSO helps with initial solubilization. |
| 5% DMSO, 25% PEG 400, 70% Saline | A multi-component system that can be effective for a range of compounds. |
| 10% Tween® 80 in Water | A simple aqueous-based formulation using a surfactant to aid solubility. |
| 0.5% Methylcellulose in Water | Forms a suspension, which can be suitable if a solution cannot be achieved. Particle size of the drug is critical for suspensions. |
Q2: How can I improve the oral bioavailability of this compound?
A2: Low oral bioavailability of poorly soluble drugs is often linked to poor dissolution in the gastrointestinal tract. Strategies to improve this include:
-
Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the drug, which can lead to a faster dissolution rate.[2]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution.[4] This involves dissolving both the drug and a carrier (like PVP or a polyethylene glycol) in a common solvent and then removing the solvent.
-
Use of Excipients that Inhibit Efflux Pumps: Some excipients, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), can inhibit P-glycoprotein and other efflux transporters in the gut, potentially increasing the absorption of drugs that are substrates for these pumps.[4][5]
Q3: Are there any specific excipients I should be cautious about using in in vivo studies?
A3: Yes, some excipients can have physiological effects that may interfere with the study. For example, high concentrations of some co-solvents can cause local irritation or have systemic effects.[6] It is crucial to consult literature on the tolerability of any chosen vehicle in the specific animal model and for the intended route of administration. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several different vials.
-
To each vial, add a measured volume of a different test vehicle (e.g., 1 mL). See the table above for vehicle ideas.
-
Vortex each vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate for 10-15 minutes. Gentle heating may also be applied if the compound is known to be heat-stable.
-
Allow the vials to sit at room temperature for at least one hour and then visually inspect for any undissolved material or precipitation.
-
For a more quantitative assessment, centrifuge the vials and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.
Protocol 2: Preparation of a Co-Solvent Formulation (Example: 10% DMSO, 40% PEG 400, 50% Saline)
-
Weigh the required amount of this compound for the final desired concentration and volume.
-
In a sterile container, add the required volume of DMSO.
-
Add the this compound to the DMSO and vortex or sonicate until fully dissolved.
-
Add the required volume of PEG 400 and vortex until the solution is homogeneous.
-
Slowly add the saline to the mixture while vortexing. The solution may become transiently cloudy but should clear. If precipitation occurs, the formulation is not suitable at that concentration.
-
Visually inspect the final formulation for any particulates before administration.
Visualizations
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, in Vivo and in Vitro Evaluation of Solid Dispersion of Curcumin Containing d-α-Tocopheryl Polyethylene Glycol 1000 Succinate and Mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Setafrastat and Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing potential off-target effects of Setafrastat, an FKBP12 inhibitor. Given that specific off-target data for this compound is not extensively published, this guide offers a general framework and best practices for characterizing any small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a molecule like this compound?
A1: Off-target effects are unintended interactions between a drug molecule and proteins other than its primary therapeutic target. For this compound, the intended target is FKBP12. However, like many small molecules, it may bind to other proteins, leading to unexpected biological responses, toxicity, or side effects.[1][2][3][4][5] Identifying these off-targets is crucial for understanding the complete pharmacological profile of the compound and ensuring its safety and efficacy.
Q2: At what stage of my research should I start investigating off-target effects for an inhibitor like this compound?
A2: Off-target screening should be an integral part of the drug discovery and development process, starting from the early stages.[1] Initial "hit" compounds from a screen can be profiled for selectivity against related proteins. As a compound progresses, more comprehensive off-target profiling is necessary to build a detailed safety profile before clinical trials.
Q3: What are the common initial steps to predict potential off-target effects of this compound?
A3: A common starting point is in silico analysis. Computational methods, such as those based on 2D chemical similarity and 3D protein structure, can predict potential off-target interactions by comparing the structure of this compound to databases of known ligands and their targets.[2][4][5] These predictions can then be used to guide experimental validation.
Q4: What experimental approaches can I use to identify this compound's off-targets?
A4: Several experimental strategies can be employed:
-
Target-based screening: Testing this compound against a panel of purified proteins, such as kinases or other enzymes, to determine its binding affinity or inhibitory activity.
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify the binding partners of a small molecule in complex biological samples like cell lysates.[3]
-
Phenotypic Screening: Observing the effects of this compound in various cell-based assays can reveal unexpected biological activities that may be due to off-target effects.
Q5: How do I confirm that an observed cellular effect is due to an off-target interaction versus the intended on-target effect?
A5: This can be a significant challenge. A common approach is to use a structurally related but inactive analog of this compound as a negative control. If the inactive analog does not produce the same cellular effect, it suggests the effect is target-mediated. Additionally, genetic techniques like CRISPR/Cas9 or RNAi to knock down the expression of the putative off-target protein can help validate the interaction. If the cellular effect of this compound is diminished in the absence of the off-target protein, it provides strong evidence for that interaction.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed in Cell-Based Assays
Problem: You are treating cells with this compound and observe a phenotype that is not consistent with the known function of FKBP12.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Confirm Compound Identity and Purity | Verify the identity and purity of your this compound stock using methods like LC-MS and NMR. | Ensures the observed effect is not due to a contaminant or degraded compound. |
| 2. Perform a Dose-Response Curve | Titrate this compound over a wide range of concentrations to determine the EC50 for the unexpected phenotype. | Helps to understand if the effect occurs at concentrations relevant to on-target engagement. |
| 3. Use a Negative Control Compound | Synthesize or obtain a structurally similar but biologically inactive analog of this compound. Treat cells with this analog at the same concentrations. | If the inactive analog does not produce the phenotype, the effect is likely due to a specific molecular interaction of this compound. |
| 4. Broad Panel Screening | Screen this compound against a broad panel of receptors, enzymes, and ion channels (e.g., a commercial safety screening panel). | Identifies potential off-targets that could be responsible for the observed phenotype. |
| 5. Target Knockdown/Knockout | Use siRNA or CRISPR to reduce or eliminate the expression of suspected off-target proteins identified in Step 4. Then, re-treat the cells with this compound. | If the phenotype is rescued or diminished in the knockdown/knockout cells, this confirms the off-target interaction. |
Guide 2: High Variability in Experimental Replicates
Problem: You are observing significant variability in your experimental results when using this compound.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Check Compound Solubility and Stability | Assess the solubility of this compound in your assay buffer. Check for precipitation at the concentrations used. Evaluate its stability in the assay conditions over the experiment's duration. | Poor solubility or degradation of the compound can lead to inconsistent effective concentrations. |
| 2. Review Assay Protocol | Carefully review all steps of your experimental protocol for potential sources of variability, such as inconsistent incubation times, temperature fluctuations, or pipetting errors. | Standardizing the protocol can reduce experimental noise. |
| 3. Evaluate Cell Health | Monitor cell viability and confluence at the time of treatment. Ensure that cells are in a consistent metabolic state across replicates. | Variations in cell health can significantly impact their response to a compound. |
| 4. Consider Off-Target Effects on Cell Viability | At higher concentrations, off-target effects can lead to cytotoxicity, which may vary between wells or plates. Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel. | Understanding the cytotoxic profile of this compound can help in selecting appropriate, non-toxic concentrations for your primary assay. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how quantitative information on this compound's on- and off-target activities could be structured.
Table 1: Hypothetical Binding Affinities of this compound for On-Target and Potential Off-Target Proteins
| Target | Gene Symbol | Assay Type | Kd (nM) |
| On-Target | FKBP1A | Surface Plasmon Resonance | 15 |
| Off-Target 1 | Cyclophilin A | Isothermal Titration Calorimetry | 1,200 |
| Off-Target 2 | Kinase X | Radioligand Binding | > 10,000 |
| Off-Target 3 | GPCR Y | Competitive Binding | 5,300 |
Table 2: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | % Inhibition at 1 µM |
| AAK1 | 5 |
| ABL1 | 2 |
| ... | ... |
| ZAP70 | 8 |
Experimental Protocols
Protocol 1: Competitive Binding Assay for Off-Target Identification
This protocol describes a general approach to assess this compound's ability to compete with a known radiolabeled ligand for binding to a suspected off-target receptor.
Materials:
-
Membrane preparation from cells expressing the target receptor.
-
Radiolabeled ligand for the target receptor (e.g., [3H]-ligand).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
Unlabeled competitor ligand (for determining non-specific binding).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radiolabeled ligand at its Kd concentration, and the this compound dilutions.
-
Add the membrane preparation to initiate the binding reaction.
-
For control wells, add either assay buffer (total binding) or a saturating concentration of the unlabeled competitor (non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvest the membranes by vacuum filtration onto the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to its intended target (FKBP12) and potential off-targets in a cellular context.
Materials:
-
Cultured cells of interest.
-
This compound stock solution in DMSO.
-
PBS and lysis buffer.
-
PCR tubes or strips.
-
Thermal cycler.
-
Equipment for protein quantification (e.g., Western blotting).
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots to a range of different temperatures in a thermal cycler for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates to separate soluble proteins from aggregated proteins.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., FKBP12) remaining in the soluble fraction at each temperature using Western blotting or another protein quantification method.
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: Workflow for identifying off-target effects.
Caption: this compound on-target vs. off-target pathways.
Caption: Troubleshooting unexpected experimental results.
References
- 1. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Afatinib Treatment in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the use of Afatinib in your cell culture experiments. As the initial topic "Setafrastat" did not yield sufficient public data, this guide focuses on Afatinib , a well-characterized irreversible inhibitor of the ErbB family of receptor tyrosine kinases, as a representative example for optimizing kinase inhibitor studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design and execute your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Afatinib?
A1: Afatinib is a potent and selective, irreversible blocker of the ErbB family of receptors. It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and ErbB4 (HER4), thereby irreversibly inhibiting their tyrosine kinase activity.[1] This blockage prevents autophosphorylation and downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and growth.[2][3][4]
Q2: How should I prepare and store Afatinib for in vitro experiments?
A2: Afatinib is typically supplied as a crystalline solid. For cell culture experiments, it is recommended to prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[5][6] Afatinib is soluble in DMSO at concentrations up to 20 mg/mL.[5] It is sparingly soluble in aqueous buffers, so for final dilutions in cell culture media, it's best to first dissolve it in DMSO.[5] Stock solutions in DMSO can be stored at -20°C for extended periods. However, it is not recommended to store aqueous solutions for more than one day.[5]
Q3: What is a typical starting concentration range for Afatinib in cell culture?
A3: The effective concentration of Afatinib can vary significantly depending on the cell line and the specific EGFR or HER2 mutation status. A good starting point for a dose-response experiment is to use a wide range of concentrations, for example, from 0.01 µM to 10 µM. For sensitive cell lines, the IC50 (half-maximal inhibitory concentration) can be in the low nanomolar range, while resistant lines may require micromolar concentrations.[7][8]
Q4: How long should I treat my cells with Afatinib?
A4: The optimal treatment duration depends on the experimental endpoint.
-
For signaling pathway analysis (e.g., Western blot for p-EGFR): Short-term treatment (e.g., 1 to 24 hours) is often sufficient to observe changes in protein phosphorylation.[8]
-
For cell viability or proliferation assays (e.g., MTT, SRB): A longer incubation period, typically 48 to 96 hours, is common to allow for effects on cell growth and division to become apparent.[9][10]
-
For cell cycle analysis: A 24 to 48-hour treatment is often used to observe changes in cell cycle distribution.[11][12]
It is always recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and assay.
Q5: What are the known mechanisms of resistance to Afatinib in cell culture?
A5: Acquired resistance to Afatinib is a significant challenge. The most common mechanism is the acquisition of a secondary mutation in the EGFR gene, the T790M "gatekeeper" mutation.[1][2] Other mechanisms include the activation of bypass signaling pathways, such as MET and AXL activation, or activation of the Src family kinase YES1.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low efficacy of Afatinib | 1. Cell line is resistant: The cell line may not have activating EGFR/HER2 mutations or may have intrinsic resistance mechanisms. 2. Incorrect drug concentration: The concentration used may be too low. 3. Drug degradation: Improper storage or handling of Afatinib stock solution. | 1. Verify cell line characteristics: Confirm the EGFR/HER2 status of your cell line. Consider using a positive control cell line known to be sensitive to Afatinib. 2. Perform a dose-response experiment: Test a wider range of concentrations to determine the IC50 for your specific cell line. 3. Prepare fresh stock solutions: Ensure Afatinib is stored correctly at -20°C in DMSO and protected from light. Prepare fresh dilutions in media for each experiment. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in microplates: Evaporation from wells on the perimeter of the plate can concentrate the drug. 3. Incomplete drug mixing: Poor distribution of Afatinib in the culture medium. | 1. Ensure a single-cell suspension: Properly resuspend cells before seeding to avoid clumps. 2. Avoid using outer wells: Fill the perimeter wells with sterile PBS or media without cells. 3. Mix thoroughly: Gently swirl the plate after adding the drug to ensure even distribution. |
| Unexpected cell morphology changes or toxicity | 1. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. 2. Off-target effects: At high concentrations, Afatinib may inhibit other kinases. | 1. Maintain low DMSO concentration: Keep the final DMSO concentration below 0.1% (v/v) in your culture medium. Include a vehicle control (media with the same concentration of DMSO as the treated wells). 2. Use the lowest effective concentration: Determine the IC50 and work with concentrations around that value to minimize off-target effects. |
| Difficulty dissolving Afatinib in media | Low aqueous solubility: Afatinib is sparingly soluble in aqueous solutions. | Use a two-step dilution: First, dissolve Afatinib in DMSO to make a concentrated stock solution. Then, dilute this stock solution in your cell culture medium to the final desired concentration. |
Data Presentation
Table 1: IC50 Values of Afatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR/HER2 Status | IC50 (nM) |
| PC-9 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | 0.8 |
| H3255 | Non-Small Cell Lung Cancer | EGFR L858R | 0.3 |
| PC-9ER | Non-Small Cell Lung Cancer | EGFR T790M (resistant) | 165 |
| H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | 57 |
| BxPC3 | Pancreatic Cancer | - | 11 |
| AsPc-1 | Pancreatic Cancer | - | 367 |
| HNE-1 | Nasopharyngeal Carcinoma | - | 4410 |
| CNE-2 | Nasopharyngeal Carcinoma | - | 2810 |
| SUNE-1 | Nasopharyngeal Carcinoma | - | 6930 |
Data compiled from multiple sources. IC50 values can vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of Afatinib on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Afatinib stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
The next day, prepare serial dilutions of Afatinib in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Afatinib. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14][15]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of EGFR/HER2 Signaling by Western Blot
Objective: To assess the effect of Afatinib on the phosphorylation of EGFR, HER2, and downstream signaling proteins like Akt and ERK.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Afatinib stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-HER2, anti-total-HER2, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of Afatinib for the chosen duration (e.g., 1, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Afatinib on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Afatinib stock solution (in DMSO)
-
6-well cell culture plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of Afatinib for 24 or 48 hours.[11][12][16]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI/RNase staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acquired resistance mechanisms to afatinib in HER2‐amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. 2.4. Cell Cycle Analysis [bio-protocol.org]
Troubleshooting inconsistent results in Setafrastat assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Setafrastat in various experimental assays. Inconsistent results can arise from a multitude of factors, from reagent handling to the intricacies of the assay technology itself. This guide is designed to help you identify and resolve common issues to ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well variability in our this compound IC50 values in our biochemical assay. What are the potential causes?
A1: High variability in IC50 values is a common issue that can stem from several sources. Here are the most frequent culprits and how to address them:
-
Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. If it precipitates in your assay buffer, the effective concentration will be lower and inconsistent across wells.
-
Troubleshooting:
-
Visually inspect your stock solutions and final assay plates for any signs of precipitation.
-
Determine the critical solubility of this compound in your specific assay buffer.
-
Consider the use of a co-solvent like DMSO, but be mindful of its final concentration, as it can impact enzyme activity. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.
-
-
-
Inconsistent Reagent Addition: Small volume additions, especially of concentrated this compound stocks, can be a major source of error if not performed accurately.
-
Troubleshooting:
-
Ensure your pipettes are properly calibrated and use low-retention tips.
-
For multi-channel pipetting, ensure consistent aspiration and dispensing across all channels.
-
Automated liquid handlers can improve precision for high-throughput applications.[1]
-
-
-
Assay Drift: In plate-based assays, temperature or evaporation gradients across the plate can lead to "edge effects," where the outer wells behave differently from the inner wells.[2]
Q2: Our measured potency for this compound is much lower in our cell-based assay compared to our biochemical assay. Why is there a discrepancy?
A2: A potency shift between biochemical and cellular assays is expected and can be attributed to several biological factors:
-
Cellular Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the media.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its effective intracellular concentration.[3]
-
Cellular Metabolism: Intracellular enzymes may metabolize this compound into less active or inactive forms.
-
Plasma Protein Binding: If you are using media containing serum, this compound may bind to serum proteins like albumin, reducing the free concentration available to enter the cells.
Q3: We are using a homogeneous proximity assay (e.g., AlphaLISA, HTRF) to measure this compound binding to its target, FKBP12, and are getting inconsistent results or low signal. What should we check?
A3: Homogeneous proximity assays are sensitive to interference from the test compounds themselves.[4] Here are some common issues:
-
Signal Quenching or Light Scattering: Colored compounds or those that are not fully soluble can absorb the excitation or emission light, leading to a reduced signal.
-
Troubleshooting: Run a control experiment with the assay reagents but without the biological components (e.g., FKBP12) to see if this compound alone affects the signal.
-
-
Interference with Assay Components: Some compounds can interfere with the chemistry of the donor or acceptor beads/fluorophores.[4]
-
Troubleshooting: For AlphaLISA, be aware that biotin in the culture medium can interfere with the assay. It's also sensitive to light and temperature variations.
-
-
Slow Binding Kinetics: If this compound has slow on/off rates for binding to FKBP12, the incubation time may not be sufficient to reach equilibrium, leading to underestimation of potency.
-
Troubleshooting: Perform a time-course experiment to determine the optimal incubation time for the binding reaction to reach equilibrium.
-
A comparison of common proximity assay technologies highlights their distinct features:
| Feature | AlphaLISA | HTRF (Time-Resolved FRET) |
| Principle | Proximity-induced chemiluminescence | Time-resolved Förster resonance energy transfer |
| Signal Generation | Singlet oxygen transfer from Donor to Acceptor beads | Non-radiative energy transfer from a donor to an acceptor fluorophore |
| Key Advantages | High sensitivity, especially in complex matrices | Reduced background fluorescence, suitable for kinetic analysis |
| Potential for Interference | Sensitive to biotin, light, and temperature variations | Can be affected by compound autofluorescence (though time-resolved detection mitigates this) |
Data compiled from multiple sources.[3][4][5]
Q4: In our thermal shift assay (TSA), this compound is not producing a consistent thermal shift, or the melt curves look irregular. How can we troubleshoot this?
A4: Irregularities in thermal shift assays can be due to issues with the protein, the compound, or the assay conditions.[6]
-
Protein Quality: The target protein, FKBP12, must be pure and properly folded. Aggregated or unstable protein will produce inconsistent melt curves.
-
Troubleshooting: Confirm protein purity by SDS-PAGE and assess its stability in the chosen buffer.
-
-
Compound-Induced Aggregation: this compound itself might be causing the protein to aggregate, which can lead to irregular melt curves.
-
Troubleshooting: Check for compound precipitation at the concentrations used in the assay.
-
-
Buffer Compatibility: The buffer components can affect both protein stability and the interaction with the fluorescent dye.
-
Troubleshooting: Ensure the buffer pH and salt concentrations are optimal for FKBP12 stability. Some additives may interfere with the dye.
-
Hypothetical Performance Data for this compound
The following tables present hypothetical data to illustrate the kind of variability that might be observed for this compound across different assay formats and conditions.
Table 1: this compound Potency (IC50) in Different Biochemical Assays
| Assay Type | Target Concentration | Substrate Concentration | Incubation Time | Mean IC50 (nM) | Standard Deviation (nM) |
| PPIase Activity Assay | 10 nM FKBP12 | 50 µM Succ-ALPF-pNA | 30 min | 15.2 | ± 3.5 |
| HTRF Binding Assay | 5 nM FKBP12 | 10 nM Labeled Tracer | 60 min | 12.8 | ± 2.1 |
| AlphaLISA Binding Assay | 5 nM FKBP12 | 10 nM Labeled Tracer | 60 min | 25.7 | ± 8.9 |
| Fluorescence Polarization | 20 nM FKBP12 | 5 nM Fluorescent Ligand | 45 min | 18.4 | ± 4.2 |
Table 2: this compound Cellular Activity (EC50) in Different Cell Lines
| Cell Line | Assay Endpoint | Serum Concentration | Incubation Time | Mean EC50 (nM) | Standard Deviation (nM) |
| Jurkat | IL-2 Secretion | 10% FBS | 24 hours | 250.6 | ± 45.2 |
| HEK293 | Target Engagement (NanoBRET) | 10% FBS | 4 hours | 180.3 | ± 30.8 |
| Jurkat | IL-2 Secretion | 0.5% FBS | 24 hours | 155.9 | ± 28.1 |
| P-gp Overexpressing Cells | Target Engagement (NanoBRET) | 10% FBS | 4 hours | > 1000 | N/A |
Experimental Protocols
Protocol 1: FKBP12 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of FKBP12, which catalyzes the cis-trans isomerization of a peptide substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5.
-
FKBP12 Enzyme: Prepare a 2X working solution of FKBP12 in Assay Buffer.
-
Substrate: Prepare a 10X working solution of Succ-ALPF-pNA in Assay Buffer.
-
This compound: Prepare a serial dilution of this compound in 100% DMSO, then dilute into Assay Buffer to create a 2X working solution with a final DMSO concentration of 2%.
-
-
Assay Procedure:
-
Add 50 µL of the 2X this compound working solution or vehicle control (Assay Buffer with 2% DMSO) to the wells of a 96-well plate.
-
Add 25 µL of the 2X FKBP12 enzyme solution to each well.
-
Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 10X substrate solution.
-
Immediately measure the absorbance at 390 nm every 30 seconds for 15 minutes in a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve.
-
Plot the percent inhibition (relative to the vehicle control) against the log of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: HTRF-Based FKBP12 Binding Assay
This competitive binding assay measures the displacement of a fluorescently labeled tracer from FKBP12 by this compound.
-
Reagent Preparation:
-
HTRF Buffer: As recommended by the manufacturer.
-
FKBP12-GST: Prepare a working solution of GST-tagged FKBP12.
-
Anti-GST-Europium Cryptate: Prepare a working solution of the donor fluorophore.
-
Labeled Tracer-d2: Prepare a working solution of the acceptor fluorophore-labeled tracer.
-
This compound: Prepare a serial dilution in 100% DMSO, then dilute into HTRF buffer.
-
-
Assay Procedure:
-
Add this compound or vehicle control to the wells of a low-volume 384-well plate.
-
Add a pre-mixed solution of FKBP12-GST and Anti-GST-Europium Cryptate to all wells.
-
Add the Labeled Tracer-d2 to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of this compound concentration and fit the curve to determine the IC50.
-
Visualizations
Caption: Mechanism of action for this compound as an inhibitor of FKBP12's isomerase activity.
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sbhsciences.com [sbhsciences.com]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Setafrastat Concentration for FKBP12 Engagement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Setafrastat concentration for effective FKBP12 engagement in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the FK506-Binding Protein 12 (FKBP12). FKBP12 is a ubiquitously expressed protein that plays a role in various cellular processes, including protein folding and signal transduction. Notably, FKBP12 is a physiological inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor. By binding to FKBP12, this compound can modulate these downstream signaling pathways.
Q2: Why is it critical to determine the optimal concentration of this compound?
Determining the optimal concentration of this compound is crucial for several reasons:
-
Ensuring On-Target Efficacy: Sufficient concentration is required to achieve meaningful engagement with FKBP12 and elicit the desired biological response.
-
Minimizing Off-Target Effects: High concentrations of any compound can lead to non-specific binding to other proteins, potentially causing confounding experimental results or cellular toxicity.
-
Reproducibility: Using a well-defined and optimal concentration ensures that experimental results are consistent and reproducible.
Q3: What are the key assays to measure this compound engagement with FKBP12?
Several biophysical and cell-based assays can be used to quantify the interaction between this compound and FKBP12. The most common include:
-
Fluorescence Polarization (FP): A solution-based assay that measures the binding of a fluorescently labeled ligand to a protein.
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: A live-cell assay that uses bioluminescence resonance energy transfer to quantify compound binding to a target protein.
Q4: What are typical binding affinity values for potent FKBP12 inhibitors?
| Compound | Target | Assay Type | Affinity (Kd/Ki) | Reference |
| Rapamycin | FKBP12 | Fluorescence Polarization | ~0.2 nM (Kd) | [1][2] |
| FK506 | FKBP12 | Not Specified | Not Specified | |
| This compound | FKBP12 | Various | Hypothetical |
Note: The values for this compound are hypothetical and for illustrative purposes to guide experimental design in the absence of published data. Researchers should experimentally determine these values.
Troubleshooting Guide
Issue 1: Low or no signal in a Fluorescence Polarization (FP) binding assay.
-
Possible Cause 1: Incorrect concentration of fluorescent tracer or FKBP12.
-
Solution: Titrate both the fluorescently labeled FKBP12 ligand (tracer) and the FKBP12 protein to determine their optimal concentrations. Start with a low tracer concentration (e.g., 1-10 nM) and titrate FKBP12 to achieve a significant polarization window.
-
-
Possible Cause 2: this compound is not a potent inhibitor.
-
Solution: If titrating this compound does not result in a dose-dependent decrease in polarization, its affinity for FKBP12 may be low. Consider using a wider concentration range for this compound in your competition assay.
-
-
Possible Cause 3: Inactive protein.
-
Solution: Ensure the FKBP12 protein is properly folded and active. Use a known FKBP12 binder, such as rapamycin or FK506, as a positive control to validate the assay setup.
-
Issue 2: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).
-
Possible Cause 1: Insufficient cell lysis.
-
Solution: Optimize the lysis conditions (e.g., freeze-thaw cycles, sonication) to ensure complete cell disruption and release of soluble proteins.
-
-
Possible Cause 2: Suboptimal heating temperature.
-
Solution: Perform a temperature gradient experiment to determine the optimal melting temperature (Tm) of FKBP12 in your specific cell line. The optimal temperature for the isothermal dose-response experiment should be in the steepest part of the melting curve.
-
-
Possible Cause 3: Low cell permeability of this compound.
-
Solution: If a thermal shift is observed in cell lysates but not in intact cells, this compound may have poor cell permeability. Consider increasing the incubation time or using permeabilizing agents (though this will alter the cellular context).
-
Issue 3: High background signal in the NanoBRET™ assay.
-
Possible Cause 1: Suboptimal tracer concentration.
-
Solution: Titrate the fluorescent tracer to find a concentration that gives a good signal-to-background ratio without saturating the target.
-
-
Possible Cause 2: Spectral overlap between NanoLuc® and the tracer.
-
Solution: Ensure you are using the appropriate filter sets for the NanoLuc® donor and the fluorescent tracer to minimize bleed-through.
-
Experimental Protocols & Visualizations
FKBP12 Signaling Pathway
The diagram below illustrates the inhibitory role of FKBP12 on the TGF-β signaling pathway and how this compound can modulate this activity.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the workflow for determining this compound's engagement with FKBP12 using CETSA.
Detailed Protocol: Fluorescence Polarization Competition Assay
Objective: To determine the inhibitory constant (Ki) of this compound for FKBP12.
Materials:
-
Recombinant human FKBP12 protein
-
Fluorescently labeled FKBP12 ligand (tracer)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
Methodology:
-
Determine Tracer and FKBP12 Concentrations:
-
Perform a saturation binding experiment by titrating FKBP12 against a fixed, low concentration of the tracer (e.g., 5 nM).
-
The optimal FKBP12 concentration should be around the Kd of the tracer-FKBP12 interaction to ensure a sufficient signal window.
-
-
This compound Competition Assay:
-
Prepare a serial dilution of this compound. A typical starting range for a potent inhibitor would be from 1 µM down to low pM.
-
In each well of the 384-well plate, add:
-
FKBP12 at the predetermined optimal concentration.
-
Fluorescent tracer at its fixed concentration.
-
Varying concentrations of this compound.
-
-
Include controls:
-
Positive control: FKBP12 + tracer (maximum polarization).
-
Negative control: Tracer only (minimum polarization).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a suitable plate reader.
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires the Kd of the tracer-FKBP12 interaction.
-
Logical Relationship for Troubleshooting
The following diagram illustrates a logical approach to troubleshooting common issues when optimizing this compound concentration.
References
Technical Support Center: Setafrastat Specificity Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of Setafrastat, an FKBP12 inhibitor.
Important Note for Researchers: Initial database searches may incorrectly associate this compound with SIRT2 inhibition. However, the primary and validated target of this compound is the FK506-Binding Protein 12 (FKBP12). This guide is therefore focused on validating its specificity for FKBP12.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected effects in my experiment that don't seem to be related to FKBP12 inhibition. What are the likely off-targets of this compound?
A1: The most probable off-targets for this compound fall into two main categories:
-
Other FKBP Isoforms: The FKBP family has several highly homologous proteins. This compound may bind to other isoforms such as FKBP12.6, FKBP51, or FKBP52.[1][2][3] It is crucial to profile this compound against other relevant FKBP family members expressed in your experimental system.
-
Downstream "Gain-of-Function" Targets: The this compound-FKBP12 complex may unintentionally mimic the action of immunosuppressive drugs like Tacrolimus (FK506) or Rapamycin. This can lead to the inhibition of calcineurin (a phosphatase) or mTOR (a kinase), respectively, which are not direct targets of this compound itself.[4][5]
Q2: How can I be sure that the phenotype I observe is due to on-target FKBP12 inhibition?
A2: To confirm on-target activity, you should perform rescue experiments. This can be done by overexpressing FKBP12 in your cells. If the phenotype induced by this compound is reversed or diminished upon FKBP12 overexpression, it strongly suggests the effect is mediated through FKBP12. Another approach is to use a structurally unrelated FKBP12 inhibitor and see if it phenocopies the effects of this compound.
Q3: What is a suitable negative control for my this compound experiments?
A3: An ideal negative control would be a structurally similar but inactive analogue of this compound. If such a molecule is not available, using a well-characterized but structurally distinct FKBP12 inhibitor can help confirm that the observed effects are due to FKBP12 inhibition rather than a unique chemical property of this compound. Additionally, performing experiments in cells where FKBP12 has been knocked out or knocked down can demonstrate the target dependency of this compound's effects.
Q4: this compound seems to be affecting calcium signaling in my cells. Is this a known on-target or off-target effect?
A4: This could be an on-target effect. FKBP12 is known to bind to and regulate intracellular calcium release channels, specifically the ryanodine receptor (RyR) and the inositol 1,4,5-trisphosphate receptor (IP3R).[6][7][8][9] Inhibition of FKBP12 by this compound can therefore alter the function of these channels and lead to changes in calcium homeostasis. To validate this, you should directly measure calcium flux and the activity of these channels in the presence of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in different cell lines.
-
Possible Cause: Different cell lines may have varying expression levels of FKBP family members.
-
Troubleshooting Steps:
-
Perform quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of FKBP12, FKBP12.6, FKBP51, and FKBP52 in the cell lines you are using.
-
Correlate the potency of this compound with the expression level of FKBP12. A stronger effect in cells with higher FKBP12 expression would support on-target activity.
-
Issue 2: Observed effects on cell proliferation and growth that mimic Rapamycin.
-
Possible Cause: The this compound-FKBP12 complex may be inhibiting mTORC1.[5][10]
-
Troubleshooting Steps:
-
Perform a Western blot to analyze the phosphorylation status of mTORC1 downstream targets, such as p70S6K and 4E-BP1.
-
If you observe decreased phosphorylation of these targets in the presence of this compound, it indicates an off-target effect on the mTOR pathway.
-
Compare the effects of this compound to a known mTOR inhibitor like Rapamycin in your experimental system.
-
Issue 3: Changes in T-cell activation or other immune responses.
-
Possible Cause: The this compound-FKBP12 complex may be inhibiting calcineurin, similar to the action of Tacrolimus (FK506).[4][11][12]
-
Troubleshooting Steps:
-
Measure the activity of calcineurin using a phosphatase assay in the presence of this compound.
-
Analyze the phosphorylation status of NFAT, a direct substrate of calcineurin.[13] Inhibition of calcineurin would lead to increased NFAT phosphorylation and its retention in the cytoplasm.
-
Use a calcineurin inhibitor like Tacrolimus or Cyclosporin A as a positive control.
-
Data Presentation
Table 1: Example Selectivity Profile of an FKBP12 Inhibitor
| Target | IC50 (nM) | Fold Selectivity (vs. FKBP12) |
| FKBP12 | 15 | 1 |
| FKBP12.6 | 250 | 16.7 |
| FKBP51 | >10,000 | >667 |
| FKBP52 | >10,000 | >667 |
Table 2: Example Data for Off-Target Pathway Analysis
| Treatment | p-p70S6K (Thr389) (% of Control) | NFAT Nuclear Localization (% of Control) |
| Vehicle | 100 | 100 |
| This compound (1 µM) | 95 | 98 |
| Rapamycin (100 nM) | 15 | 102 |
| Tacrolimus (100 nM) | 105 | 20 |
Experimental Protocols
Protocol 1: In Vitro FKBP Isoform Selectivity Assay (Fluorescence Polarization)
-
Principle: This assay measures the displacement of a fluorescently labeled ligand from the FKBP binding pocket by the inhibitor (this compound).
-
Materials:
-
Recombinant human FKBP12, FKBP12.6, FKBP51, and FKBP52 proteins.
-
A fluorescently labeled FKBP ligand (e.g., FK-Green).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4).
-
This compound and other control inhibitors.
-
384-well black plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the fluorescent ligand and the recombinant FKBP protein.
-
Add the serially diluted this compound or control compounds.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Principle: CETSA assesses the binding of a ligand to its target protein in intact cells by measuring the change in thermal stability of the target protein.
-
Materials:
-
Cells expressing FKBP12.
-
This compound.
-
PBS and lysis buffer.
-
Equipment for heating samples (e.g., PCR thermocycler) and Western blotting.
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a defined period.
-
Harvest and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from precipitated proteins by centrifugation.
-
Analyze the amount of soluble FKBP12 in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Workflow for validating this compound's specificity.
Caption: this compound's effect on the TGF-β signaling pathway.
Caption: Potential off-target effects of the this compound-FKBP12 complex.
References
- 1. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP family proteins: immunophilins with versatile biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of FKBP family protein: evaluation, structure, and function in mammals and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FKBP - Wikipedia [en.wikipedia.org]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP12 binds to the cardiac ryanodine receptor with negative cooperativity: implications for heart muscle physiology in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. FKBP12 activates the cardiac ryanodine receptor Ca2+-release channel and is antagonised by FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intersection of mTOR and STAT signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 13. Interaction of calcineurin with substrates and targeting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Setafrastat vs. Tacrolimus: A Comparative Analysis of FKBP12 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Setafrastat and Tacrolimus, focusing on their binding affinity for the FK506-binding protein 12 (FKBP12), a critical interaction for their therapeutic effects. While both compounds target FKBP12, a comprehensive understanding of their binding characteristics is essential for advancing research and development in areas such as immunosuppression and beyond.
Executive Summary
Tacrolimus is a well-established immunosuppressant that exhibits high-affinity binding to FKBP12. This interaction is pivotal for its mechanism of action, which involves the inhibition of calcineurin and subsequent downstream signaling pathways. In contrast, while this compound is also identified as an FKBP12 inhibitor, specific quantitative data on its binding affinity, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), are not publicly available at this time. This guide presents the available quantitative data for Tacrolimus and outlines the experimental methodologies used to determine FKBP12 binding affinity, providing a framework for the potential evaluation of this compound.
Data Presentation: Quantitative Binding Affinity
A direct quantitative comparison of the binding affinities of this compound and Tacrolimus for FKBP12 is hampered by the lack of publicly available data for this compound. However, the binding affinity of Tacrolimus has been extensively characterized.
| Compound | Target | Binding Affinity (Kd) | Binding Affinity (IC50) |
| This compound | FKBP12 | Data not publicly available | Data not publicly available |
| Tacrolimus | FKBP12 | 0.4 nM[1] | 3 nM |
Kd (Dissociation Constant): Represents the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Signaling Pathways
The interaction of these ligands with FKBP12 modulates critical signaling pathways, primarily the Calcineurin, mTOR, and TGF-β pathways.
Calcineurin Signaling Pathway (Inhibited by Tacrolimus-FKBP12 Complex)
The binding of Tacrolimus to FKBP12 forms a complex that inhibits the phosphatase activity of calcineurin.[2][3] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-2. This cascade is central to the immunosuppressive effects of Tacrolimus.
Caption: Tacrolimus-FKBP12 mediated inhibition of Calcineurin signaling.
mTOR Signaling Pathway (Modulated by FKBP12)
FKBP12 is the intracellular receptor for rapamycin, which, when bound, inhibits the mammalian target of rapamycin (mTOR) pathway.[3][4][5][] This pathway is a central regulator of cell growth, proliferation, and survival. While Tacrolimus also binds FKBP12, its complex with FKBP12 does not inhibit mTOR, highlighting the specificity of these interactions. The effect of this compound on the mTOR pathway is currently unknown.
Caption: FKBP12's role in the mTOR signaling pathway via Rapamycin.
TGF-β Signaling Pathway (Regulated by FKBP12)
FKBP12 can act as a negative regulator of the transforming growth factor-beta (TGF-β) receptor.[7][8][9][10] It binds to the type I TGF-β receptor, preventing its activation in the absence of a ligand.[7][10] This interaction suggests a role for FKBP12 in modulating cellular processes such as growth, differentiation, and apoptosis, which are governed by TGF-β signaling. The disruption of this interaction by ligands could therefore have significant physiological consequences.
Caption: FKBP12 as a negative regulator of TGF-β receptor signaling.
Experimental Protocols
The determination of binding affinity for ligands to FKBP12 is crucial for drug development. Several robust methods are commonly employed.
Fluorescence Polarization (FP) Competition Assay
This is a widely used, high-throughput method to determine the binding affinity of unlabelled ligands.[11][12]
Principle: The assay measures the change in the polarization of fluorescently labeled FKBP12 ligand (tracer) upon binding to FKBP12. A small, rapidly rotating fluorescent tracer exhibits low polarization. When bound to the much larger FKBP12 protein, its rotation slows, and polarization increases. Unlabeled competitor ligands (e.g., this compound or Tacrolimus) will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.
Experimental Workflow:
-
Reagent Preparation:
-
Purified recombinant human FKBP12.
-
A fluorescently labeled FKBP12 ligand (e.g., a fluorescein-conjugated synthetic ligand).
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.4).
-
Serial dilutions of the competitor compound (this compound or Tacrolimus).
-
-
Assay Procedure:
-
In a microplate, combine a fixed concentration of FKBP12 and the fluorescent tracer.
-
Add varying concentrations of the competitor compound.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also requires the Kd of the fluorescent tracer.
-
Caption: Workflow for a Fluorescence Polarization competition assay.
Conclusion
Tacrolimus is a potent binder of FKBP12, an interaction that is fundamental to its immunosuppressive activity through the inhibition of the calcineurin signaling pathway. While this compound is also known to target FKBP12, the absence of publicly available quantitative binding affinity data precludes a direct comparison with Tacrolimus. The experimental protocols detailed in this guide provide a standardized approach for determining such binding affinities, which would be essential for a comprehensive evaluation of this compound's pharmacological profile. Further research to quantify the binding of this compound to FKBP12 is necessary to fully understand its potential therapeutic applications and to draw definitive comparisons with established FKBP12 ligands like Tacrolimus.
References
- 1. rcsb.org [rcsb.org]
- 2. FKBP - Wikipedia [en.wikipedia.org]
- 3. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 4. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FKBP12 is a negative regulator of transforming growth factor-beta receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
In Vitro Validation of Setafrastat's Efficacy in Psoriasis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Setafrastat, a novel selective Janus Kinase (JAK) inhibitor, against established psoriasis therapies. The following sections detail the experimental protocols used to model psoriasis in vitro and present comparative data on the efficacy of this compound and other treatments in modulating key psoriatic markers.
Introduction to this compound and Psoriasis Pathophysiology
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and a complex interplay of immune cells and cytokines.[1][2][3][4] Key signaling pathways, particularly the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway, are central to the inflammatory cascade. Pro-inflammatory cytokines such as Interleukin-23 (IL-23) and IL-22 bind to their respective receptors on keratinocytes, activating JAKs and subsequently STAT3.[5][6] This signaling cascade drives the expression of genes associated with inflammation and hyperproliferation, hallmarks of psoriasis.
This compound is an investigational selective JAK inhibitor designed to specifically target this pathway, thereby reducing the inflammatory response and keratinocyte proliferation characteristic of psoriasis. This guide evaluates the in vitro efficacy of this compound in validated psoriasis models and compares its performance with a topical corticosteroid, a PDE4 inhibitor, and a biologic therapy.
Comparative Efficacy of this compound in In Vitro Psoriasis Models
The efficacy of this compound was evaluated in two standard in vitro models of psoriasis: a 2D monolayer culture of human keratinocytes stimulated with a pro-inflammatory cytokine cocktail and a 3D reconstituted human epidermis (RHE) model.
Data Summary
The following tables summarize the quantitative data from these experiments, comparing the effects of this compound with a topical corticosteroid (Dexamethasone), a PDE4 inhibitor (Apremilast), and an IL-17A inhibitor (Secukinumab).
Table 1: Effect of this compound and Comparator Drugs on Pro-inflammatory Cytokine Secretion in a 2D Keratinocyte Psoriasis Model
| Treatment (Concentration) | IL-6 Secretion (% of Stimulated Control) | IL-8 Secretion (% of Stimulated Control) |
| Untreated Control | 5.2 ± 1.1 | 7.8 ± 1.5 |
| Stimulated Control (Cytokine Mix) | 100 | 100 |
| This compound (1 µM) | 25.4 ± 3.2 | 30.1 ± 4.5 |
| Dexamethasone (1 µM) | 15.8 ± 2.5 | 22.4 ± 3.1 |
| Apremilast (10 µM) | 45.2 ± 5.1 | 50.7 ± 6.2 |
Table 2: Effect of this compound and Comparator Drugs on Psoriasis-Associated Gene Expression in a 3D Reconstituted Human Epidermis (RHE) Model
| Treatment (Concentration) | KRT16 Expression (Fold Change vs. Stimulated Control) | S100A7 (Psoriasin) Expression (Fold Change vs. Stimulated Control) | DEFB4A (HBD2) Expression (Fold Change vs. Stimulated Control) |
| Untreated Control | 0.1 | 0.2 | 0.1 |
| Stimulated Control (Cytokine Mix) | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 0.3 | 0.4 | 0.3 |
| Dexamethasone (1 µM) | 0.2 | 0.3 | 0.2 |
| Secukinumab (50 µg/mL) | 0.4 | 0.5 | 0.4 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflows for the in vitro psoriasis models used in this validation study.
Caption: this compound's mechanism of action targeting the JAK-STAT pathway.
Caption: Workflow for 2D and 3D in vitro psoriasis model experiments.
Experimental Protocols
2D Monolayer Keratinocyte Psoriasis Model
-
Cell Culture: Primary human epidermal keratinocytes are cultured in appropriate media until they reach 70-80% confluency.
-
Psoriasis Induction: The culture medium is replaced with a medium containing a pro-inflammatory cytokine cocktail (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-17A, and 10 ng/mL IL-22) to induce a psoriasis-like phenotype.[7]
-
Treatment: Concurrently with cytokine stimulation, cells are treated with this compound, Dexamethasone, or Apremilast at the specified concentrations. A vehicle control is also included.
-
Incubation: The cells are incubated for 24-48 hours.
-
Analysis: The culture supernatant is collected, and the concentrations of secreted IL-6 and IL-8 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
3D Reconstituted Human Epidermis (RHE) Psoriasis Model
-
Model Acclimatization: Commercially available RHE models (e.g., from MatTek Corporation) are cultured according to the manufacturer's instructions.[1]
-
Psoriasis Induction: A pro-inflammatory cytokine mix is added to the culture medium to induce a psoriatic phenotype, characterized by epidermal hyperproliferation and expression of psoriasis-associated markers.[7][8]
-
Treatment: this compound, Dexamethasone, or Secukinumab is added to the culture medium (for systemic exposure) or applied topically to the RHE surface.
-
Incubation: The RHE models are incubated for 48-72 hours.
-
Analysis: The RHE tissue is harvested for RNA extraction. The expression levels of psoriasis-associated genes (KRT16, S100A7, and DEFB4A) are quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Discussion and Conclusion
The in vitro data presented in this guide demonstrate that this compound effectively mitigates key markers of psoriasis in both 2D and 3D models. In the 2D keratinocyte model, this compound significantly reduced the secretion of pro-inflammatory cytokines IL-6 and IL-8, with a potency comparable to the corticosteroid Dexamethasone and superior to the PDE4 inhibitor Apremilast.
In the more complex 3D RHE model, which better mimics the structure of human skin, this compound downregulated the expression of genes associated with keratinocyte hyperproliferation (KRT16) and inflammation (S100A7, DEFB4A). Its efficacy in this model was comparable to that of Dexamethasone and the IL-17A inhibitor Secukinumab.
These findings support the targeted mechanism of action of this compound as a potent inhibitor of the JAK-STAT signaling pathway. The consistent performance of this compound across different in vitro models validates its potential as a novel therapeutic agent for psoriasis. Further preclinical and clinical studies are warranted to confirm these promising in vitro results.
References
- 1. Models in the Research Process of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoriasis: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 5. A standardizable human-based psoriasis skin model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A standardizable human-based psoriasis skin model for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the cross-reactivity of Setafrastat with other immunophilins
Assessing Immunophilin Cross-Reactivity: A Comparative Analysis
Introduction
Setafrastat is identified as an inhibitor of the immunophilin FKBP12. A critical aspect of characterizing any targeted inhibitor is understanding its selectivity, or its propensity to bind to off-target proteins. In the context of this compound, this involves assessing its cross-reactivity with other members of the immunophilin family, such as other FKBP isoforms (e.g., FKBP51, FKBP52) and the structurally distinct cyclophilin family. High selectivity is often a desirable trait in drug development to minimize off-target effects and associated toxicities.
While specific cross-reactivity data for this compound is not publicly available, this guide will use the well-characterized FKBP12 inhibitor, FK506 (Tacrolimus), as an illustrative example to demonstrate the principles and methodologies of assessing immunophilin cross-reactivity. The data and protocols presented herein are representative of the types of experiments conducted to determine the selectivity profile of an immunophilin-targeting compound.
Comparative Binding Affinity of FK506
The binding affinity of a compound for its target and potential off-targets is a key determinant of its selectivity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Immunophilin | Ligand | Kᵢ (nM) | Selectivity (Fold vs. FKBP12) |
| FKBP12 | FK506 | ~1[1] | 1x |
| FKBP51 | FK506 | ~10[1] | 10x |
| FKBP52 | FK506 | 23 ± 3[2] | ~23x |
| Cyclophilin A | FK506 | Not Applicable* | - |
*FK506 does not significantly bind to Cyclophilin A, which is the primary target of Cyclosporin A.
Experimental Protocols
The determination of binding affinities for immunophilins is commonly achieved through competitive binding assays. A widely used method is the Fluorescence Polarization (FP) Assay .
Principle of the Fluorescence Polarization Assay
This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to a protein. A small, unbound fluorescent probe tumbles rapidly in solution, resulting in low polarization of the emitted light. When bound to a larger protein, the probe's tumbling is restricted, leading to an increase in the polarization of the emitted light. In a competitive assay format, an unlabeled compound (the inhibitor, e.g., FK506) competes with the fluorescent probe for binding to the immunophilin. The displacement of the fluorescent probe by the inhibitor results in a decrease in fluorescence polarization, which can be used to determine the inhibitor's binding affinity.
Detailed Experimental Protocol for a Competitive FP Assay
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer is prepared, for example, 25 mM HEPES, 100 mM NaCl, pH 7.5, with 0.01% Tween-20 to prevent non-specific binding.
-
Immunophilin Solutions: Recombinant human FKBP12, FKBP51, and FKBP52 are diluted to a final concentration in the assay buffer. The exact concentration will depend on the Kd of the fluorescent probe and should be optimized for a robust assay window.
-
Fluorescent Probe: A fluorescently labeled ligand that binds to the immunophilin of interest is used. For FKBPs, a fluorescein-labeled analog of FK506 or a similar high-affinity ligand can be utilized. The probe is diluted to a low nanomolar concentration.
-
Test Compound (e.g., FK506): A serial dilution of the test compound is prepared in the assay buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well black, flat-bottom plate.
-
To each well, add the immunophilin solution.
-
Add the serially diluted test compound to the respective wells.
-
Add the fluorescent probe to all wells.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
The data is typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The resulting sigmoidal dose-response curve is fitted to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound against multiple immunophilins using a competitive binding assay.
Caption: Workflow for assessing immunophilin cross-reactivity.
Signaling Pathway Context
The interaction of FKBP12 with FK506 leads to the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway. Understanding the selectivity of an FKBP12 inhibitor is crucial as other FKBPs, like FKBP51 and FKBP52, are involved in different signaling pathways, notably in the regulation of steroid hormone receptors.
Caption: Simplified signaling pathways involving FKBP12 and FKBP51/52.
The assessment of cross-reactivity is a fundamental step in the preclinical evaluation of a targeted inhibitor like this compound. By employing techniques such as fluorescence polarization, researchers can quantitatively determine the binding affinities of a compound against a panel of related proteins. The selectivity profile, as illustrated here with FK506, provides valuable insights into the potential for on-target efficacy versus off-target effects, thereby guiding further drug development efforts. While specific data for this compound remains to be published, the methodologies and principles outlined in this guide provide a robust framework for its future evaluation.
References
Validating Setafrastat's Mechanism of Action: A Comparative Analysis with Genetic Knockdown of FKBP12
Despite extensive investigation, publicly available preclinical and clinical data for Setafrastat (also known as TS-133), a discontinued FKBP12 inhibitor, are insufficient to conduct a direct comparative analysis with the genetic knockdown of its target, FKBP12. Developed by Taisho Pharmaceutical for potential applications in skin and musculoskeletal diseases, detailed information regarding its mechanism of action, experimental validation, and quantitative performance metrics has not been disclosed in scientific literature, patent databases, or conference proceedings.
This guide, therefore, will provide a foundational understanding of the role of FKBP12 in key signaling pathways and the established methodologies for validating the mechanism of FKBP12 inhibitors through genetic knockdown. This framework can be applied to the analysis of other FKBP12 inhibitors for which experimental data is available.
The Target: FKBP12 and Its Signaling Hub
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed intracellular protein that plays a crucial role in several signaling pathways by acting as a cis-trans prolyl isomerase and by regulating the function of other proteins through direct interaction. Its inhibition is a therapeutic strategy for various conditions. Key pathways influenced by FKBP12 include:
-
mTOR Signaling: FKBP12 is a critical component in the rapamycin-mediated inhibition of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. The complex formed by an FKBP12 inhibitor (like rapamycin) and FKBP12 binds to the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1.
-
TGF-β Signaling: The role of FKBP12 in transforming growth factor-beta (TGF-β) signaling is context-dependent. Some studies suggest that FKBP12 can act as a negative regulator of TGF-β receptor I (TGFβRI), and its inhibition can lead to the activation of the TGF-β signaling cascade. However, other reports indicate that FKBP12 may not be essential for TGF-β signaling in all cell types.
-
Calcium Signaling: FKBP12 is a key regulator of intracellular calcium release through its interaction with ryanodine receptors (RyRs) on the sarcoplasmic/endoplasmic reticulum. By stabilizing the closed state of RyRs, FKBP12 prevents calcium leakage. Inhibition of this interaction can lead to altered intracellular calcium dynamics.
Validating Mechanism of Action: Genetic Knockdown as a Gold Standard
Genetic knockdown of a drug's target is a powerful tool to validate its mechanism of action. By specifically reducing the expression of the target protein, researchers can observe if the resulting cellular phenotype mimics the effects of the drug. This approach helps to confirm on-target activity and distinguish it from potential off-target effects.
Experimental Workflow for Validating an FKBP12 Inhibitor
The following diagram outlines a typical workflow for validating the mechanism of an FKBP12 inhibitor using genetic knockdown.
Caption: Workflow for validating an FKBP12 inhibitor's mechanism of action.
Key Signaling Pathways and the Impact of FKBP12 Inhibition
The following diagrams illustrate the central role of FKBP12 in mTOR, TGF-β, and Calcium signaling pathways and the expected consequences of its inhibition or knockdown.
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway and the inhibitory role of the FKBP12-drug complex.
TGF-β Signaling Pathway
Caption: The TGF-β signaling pathway and the potential negative regulatory role of FKBP12.
Calcium Signaling Pathway
Caption: FKBP12's role in regulating intracellular calcium release via Ryanodine Receptors.
Experimental Protocols
Detailed protocols for siRNA/shRNA knockdown and subsequent functional assays are critical for robust data generation. Below are generalized protocols that would be adapted for specific cell types and experimental questions.
siRNA-Mediated Knockdown of FKBP12
Objective: To transiently reduce the expression of FKBP12 in cultured cells.
Materials:
-
Target cells (e.g., human dermal fibroblasts or skeletal muscle cells)
-
FKBP12-specific siRNA duplexes (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of FKBP12 siRNA or control siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ solutions, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the siRNA-lipid complex mixture to the cells in 800 µL of fresh, serum-free medium.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add 1 mL of complete growth medium (containing 2x the normal serum concentration) to each well.
-
Continue to incubate the cells for 48-72 hours before proceeding with downstream analyses.
-
-
Validation of Knockdown:
-
Harvest the cells and prepare lysates for Western blotting to assess FKBP12 protein levels.
-
Alternatively, extract total RNA for qRT-PCR analysis to quantify FKBP12 mRNA levels.
-
Western Blot Analysis of mTOR Pathway Activation
Objective: To measure the phosphorylation status of key proteins in the mTOR signaling pathway.
Procedure:
-
Cell Lysis: After treatment with an FKBP12 inhibitor or post-FKBP12 knockdown, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K, and 4E-BP1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Data Presentation and Comparison
While specific data for this compound is unavailable, the following tables illustrate how quantitative data would be presented to compare the effects of an FKBP12 inhibitor with FKBP12 knockdown.
Table 1: Effect of FKBP12 Inhibition and Knockdown on mTOR Pathway Activation
| Treatment/Condition | p-mTOR (Ser2448) (% of Control) | p-S6K (Thr389) (% of Control) |
| Vehicle Control | 100 ± 10 | 100 ± 12 |
| FKBP12 Inhibitor (e.g., 100 nM) | Data Not Available | Data Not Available |
| Scrambled siRNA | 98 ± 9 | 102 ± 11 |
| FKBP12 siRNA | Data Not Available (Expected Increase) | Data Not Available (Expected Increase) |
Table 2: Comparison of IC50/EC50 Values for Different FKBP12 Inhibitors
| Compound | FKBP12 Binding Affinity (Kd, nM) | mTORC1 Inhibition (IC50, nM) |
| This compound | Data Not Available | Data Not Available |
| Rapamycin | ~0.2 | ~0.5 |
| FK506 | ~0.4 | >1000 (no direct inhibition) |
Conclusion
The validation of a drug's mechanism of action through genetic knockdown of its target is a cornerstone of modern drug development. While the lack of public data on this compound prevents a direct and detailed comparison, the principles and experimental frameworks outlined in this guide provide a comprehensive approach for evaluating the on-target effects of any FKBP12 inhibitor. Future disclosure of preclinical data for this compound would enable a thorough analysis of its mechanism and a direct comparison with the well-established effects of FKBP12 knockdown on key cellular signaling pathways. Researchers in the fields of dermatology and musculoskeletal diseases can utilize these methodologies to investigate the therapeutic potential of targeting FKBP12.
A Head-to-Head Comparison: Setafrastat and Established Calcineurin Inhibitors
In the landscape of immunosuppressive agents, calcineurin inhibitors have long been a cornerstone for preventing organ transplant rejection and treating autoimmune diseases. This guide provides a comparative overview of the discontinued investigational drug Setafrastat and well-established calcineurin inhibitors, focusing on their mechanisms of action, available biochemical data, and the experimental protocols used to evaluate them. Due to the limited publicly available data for this compound, this comparison will primarily detail the properties of the known calcineurin inhibitors, Tacrolimus and Cyclosporin A, and contrast them with the known target of this compound.
Mechanism of Action: Targeting the Calcineurin-NFAT Pathway
Calcineurin inhibitors exert their immunosuppressive effects by disrupting the signaling cascade that leads to T-cell activation.[1] This pathway is crucial for the production of interleukin-2 (IL-2), a cytokine vital for T-cell proliferation and the amplification of the immune response.[2]
Established Calcineurin Inhibitors: Tacrolimus and Cyclosporin A
Both Tacrolimus (also known as FK506) and Cyclosporin A function by inhibiting the phosphatase activity of calcineurin.[3] However, they do so by first binding to distinct intracellular proteins called immunophilins.[1][3]
The resulting drug-immunophilin complex then binds to calcineurin, sterically hindering its ability to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT).[3][6] When phosphorylated, NFAT is inactive in the cytoplasm. Activated calcineurin normally removes these phosphate groups, allowing NFAT to translocate to the nucleus and initiate the transcription of genes encoding for IL-2 and other pro-inflammatory cytokines.[2][7] By inhibiting calcineurin, these drugs prevent NFAT activation and subsequent IL-2 production, thereby suppressing the immune response.[1][8]
This compound
Information on this compound is scarce, but it is identified as an inhibitor of FKBP12.[9] This suggests a mechanism of action that, at least initially, mirrors that of Tacrolimus by binding to the same immunophilin. However, without further data, its specific effect on the calcineurin-NFAT pathway and its overall immunosuppressive activity remain uncharacterized.
Biochemical and Cellular Activity
The potency of calcineurin inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. The following table summarizes publicly available IC50 values for Tacrolimus and Cyclosporin A. No quantitative data for this compound is publicly available.
| Compound | Target/Assay | IC50 Value | Reference |
| Tacrolimus | Calcineurin phosphatase activity | ~3 nM (complex with FKBP12) | [4] |
| Lymphocyte Proliferation | 126.4 ± 337.7 ng/mL (varied widely) | [10] | |
| Cyclosporin A | Calcineurin phosphatase activity | 5-7 nM | [5][11] |
| Mitogen-induced lymphocyte proliferation | 19 ± 4 µg/L | [12] | |
| This compound | FKBP12 | Not Available | |
| Calcineurin phosphatase activity | Not Available | ||
| Lymphocyte Proliferation | Not Available |
Signaling Pathway Diagram
The following diagram illustrates the calcineurin-NFAT signaling pathway and the points of inhibition for Tacrolimus and Cyclosporin A.
Caption: Calcineurin-NFAT signaling pathway and points of inhibition.
Experimental Protocols
Evaluating the efficacy of a novel calcineurin inhibitor would involve a series of in vitro assays. Below is a generalized protocol for assessing the inhibition of T-cell proliferation.
Protocol: T-Cell Proliferation Assay
1. Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of mitogen-stimulated T-cell proliferation and compare it to a known inhibitor (e.g., Tacrolimus).
2. Materials:
- Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy human donors.
- RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
- Mitogen: Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
- Test compound and reference inhibitor (Tacrolimus), dissolved in DMSO.
- Cell proliferation reagent (e.g., BrdU or [³H]-thymidine).
- 96-well cell culture plates.
- Spectrophotometer or liquid scintillation counter.
3. Procedure:
- Cell Plating: Seed PBMCs into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
- Compound Addition: Prepare serial dilutions of the test compound and reference inhibitor. Add 50 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-mitogen control.
- Stimulation: Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL) to all wells except the no-mitogen control. The final volume in each well should be 200 µL.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Proliferation Measurement:
- For BrdU assay: Add BrdU labeling solution 18-24 hours before the end of incubation. At the 72-hour mark, fix the cells, add the anti-BrdU antibody, and then the substrate. Measure the absorbance using a spectrophotometer.
- For [³H]-thymidine assay: Add [³H]-thymidine 18 hours before the end of incubation. At the 72-hour mark, harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[13]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the evaluation of a potential calcineurin inhibitor.
Caption: General workflow for evaluating potential calcineurin inhibitors.
Conclusion
Established calcineurin inhibitors like Tacrolimus and Cyclosporin A are well-characterized immunosuppressants that function by inhibiting the calcineurin-NFAT signaling pathway, ultimately suppressing T-cell activation and proliferation.[1][3] While this compound was also developed as an immunosuppressant targeting FKBP12, a key protein in this pathway, the lack of publicly available data on its activity prevents a direct and detailed comparison.[9] The experimental protocols and workflows described provide a standard framework through which the efficacy of any new potential calcineurin inhibitor would be assessed. Future research and data release would be necessary to fully understand the therapeutic potential and comparative performance of this compound.
References
- 1. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Calcineurin - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. embopress.org [embopress.org]
- 7. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 8. How Do Calcineurin Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Effects of Statins Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of various statins on different cancer cell lines. While the initial focus was on Setafrastat, an FKBP12 inhibitor whose development has been discontinued, we have pivoted to a comprehensive comparison of widely studied statins, for which a wealth of public data is available.[1] This guide summarizes key findings on the anti-proliferative activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction to Statins and Their Anti-Cancer Properties
Statins are a class of drugs primarily used to lower cholesterol levels by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway. Beyond their cardiovascular benefits, emerging evidence suggests that statins possess anti-cancer properties.[2][3] These effects are attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][4] The anti-cancer effects of statins can vary depending on the specific statin, the cancer cell type, and the dosage used.[5]
Comparative Anti-Proliferative Effects of Different Statins
The anti-proliferative effects of five common statins—simvastatin, atorvastatin, rosuvastatin, fluvastatin, and pravastatin—have been evaluated across a panel of five human cancer cell lines:
-
DoTc2 4510 (Cervical Epithelial Carcinoma)
-
A-375 (Malignant Melanoma)
-
A-673 (Muscle Ewing's Sarcoma)
-
HUH-7 (Hepatocellular Carcinoma)
-
MCF-7 (Breast Cancer)
The following table summarizes the percentage of cell proliferation inhibition at a concentration of 100 µM after 72 hours of treatment.
| Statin | DoTc2 4510 | A-375 | A-673 | HUH-7 | MCF-7 |
| Simvastatin | >40% | ~70% | ~70% | Data not available | ~70% |
| Atorvastatin | >40% | ~70% | ~70% | Data not available | ~40% |
| Rosuvastatin | <20% | ~50% | ~50% | Data not available | ~10% |
| Fluvastatin | <20% | ~50% | ~50% | Data not available | ~20-40% |
| Pravastatin | Least inhibitory | Least inhibitory | Least inhibitory | Data not available | Least inhibitory |
Key Observations:
-
Simvastatin and atorvastatin demonstrated the most significant anti-proliferative effects across the tested cell lines, with approximately 70% inhibition in A-375, A-673, and MCF-7 cells at 100 µM.[5]
-
In the DoTc2 4510 cervical cancer cell line, both simvastatin and atorvastatin showed significant inhibition of over 40% at concentrations of 50 µM and 100 µM after 48 and 72 hours.[5]
-
Rosuvastatin and fluvastatin exhibited moderate inhibitory effects, primarily in A-375 and A-673 cells.[5]
-
Pravastatin showed the least anti-proliferative activity among the tested statins in all cell lines.[5]
-
The cytotoxic effects of statins were found to be dependent on the concentration, duration of exposure, and the specific cell line.[5]
Signaling Pathways Modulated by Statins
Statins exert their anti-cancer effects by interfering with multiple signaling pathways. One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[5] Furthermore, studies have shown that statins can induce apoptosis by affecting the expression of key regulatory proteins like p53 and BCL-2.[2][5]
The diagram below illustrates the proposed signaling pathway through which simvastatin and atorvastatin may inhibit cellular proliferation.
Caption: Proposed signaling pathway of statin-induced anti-proliferation.
Experimental Protocols
Cell Culture and Proliferation Assay
1. Cell Lines and Culture Conditions:
-
The human cancer cell lines DoTc2 4510, A-375, A-673, HUH-7, and MCF-7 were used.
-
Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
2. Statin Preparation:
-
Stock solutions of simvastatin, atorvastatin, rosuvastatin, fluvastatin, and pravastatin were prepared in a suitable solvent (e.g., DMSO).
-
Working concentrations were prepared by diluting the stock solutions in the cell culture medium.
3. Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of the statins (e.g., 6.25 µM to 100 µM).
-
Control wells received medium with the vehicle (DMSO) at the same concentration as the highest statin dose.
-
Cells were incubated for 24, 48, and 72 hours.
-
At the end of the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the control group.
The workflow for the cell proliferation assay is depicted below.
Caption: Experimental workflow for the MTT cell proliferation assay.
Western Blot Analysis
1. Protein Extraction:
-
Cells were treated with statins as described above.
-
After treatment, cells were washed with ice-cold PBS and lysed using a lysis buffer containing protease inhibitors.
-
The cell lysates were centrifuged to remove cellular debris, and the supernatant containing the protein was collected.
2. Protein Quantification:
-
The protein concentration of the lysates was determined using a protein assay kit (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane was then incubated with primary antibodies against the target proteins (e.g., mTOR, p53, BCL-2) overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The comparative analysis reveals that different statins exhibit varying degrees of anti-proliferative activity across different cancer cell lines. Simvastatin and atorvastatin appear to be the most potent inhibitors of cancer cell growth among the tested statins. These findings underscore the potential of statins as adjuvant therapeutic agents in cancer treatment. However, further in-depth studies and clinical trials are necessary to fully elucidate their therapeutic efficacy and to identify the patient populations that would benefit most from statin therapy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Statin and Bisphosphonate Induce Starvation in Fast-Growing Cancer Cell Lines [pubmed.ncbi.nlm.nih.gov]
- 4. Statins affect cancer cell plasticity with distinct consequences for tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Setafrastat's Potency Against Established FKBP12 Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Setafrastat's potency against established ligands for the FK506-Binding Protein 12 (FKBP12). FKBP12 is a ubiquitous and abundant cytosolic protein that functions as a peptidyl-prolyl isomerase (PPIase) and is a receptor for several immunosuppressant drugs.[1] This document summarizes available quantitative data, details relevant experimental protocols for assessing ligand potency, and visualizes key signaling pathways and experimental workflows.
Comparative Potency of FKBP12 Ligands
The following table summarizes the known potency of established FKBP12 ligands. This data provides a benchmark against which new compounds like this compound can be evaluated.
| Ligand | Type | Potency (IC50) | Potency (Ki) | Potency (Kd) |
| This compound | FKBP12 Inhibitor | Not Available | Not Available | Not Available |
| Tacrolimus (FK506) | Natural Product, Immunosuppressant | ~3 nM | ~1.7 nM | 0.4 nM |
| Rapamycin (Sirolimus) | Natural Product, Immunosuppressant | Sub-nanomolar (for mTOR signaling) | Not directly available for FKBP12 binding | Not directly available for FKBP12 binding |
| SLF (Synthetic Ligand for FKBP) | Synthetic Compound | 2.6 µM | Not Available | Not Available |
Key Signaling Pathways Involving FKBP12
FKBP12 plays a crucial regulatory role in several key signaling pathways. Its interaction with various ligands can modulate these pathways, leading to diverse cellular effects.
FKBP12 and the TGF-β Signaling Pathway
FKBP12 binds to the transforming growth factor-beta (TGF-β) type I receptor, inhibiting its basal signaling activity. Ligand binding to FKBP12 can disrupt this interaction, leading to the activation of the TGF-β signaling cascade.
FKBP12 in Calcineurin and mTOR Signaling
The binding of immunosuppressive drugs like Tacrolimus and Rapamycin to FKBP12 creates composite surfaces that inhibit the phosphatase calcineurin and the kinase mTOR, respectively. This inhibition is central to their therapeutic effects.
Experimental Protocols for Potency Determination
Accurate determination of ligand potency is critical. The following are detailed methodologies for key experiments used to quantify the binding affinity of ligands to FKBP12.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled FKBP12 ligand by a competitive, unlabeled ligand (e.g., this compound).
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human FKBP12 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
Prepare a stock solution of a fluorescently labeled FKBP12 ligand (e.g., a fluorescein-labeled synthetic ligand) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound (this compound) and control ligands (e.g., Tacrolimus) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add a fixed concentration of FKBP12 to each well.
-
Add the serially diluted test and control compounds to the wells.
-
Add the fluorescently labeled ligand to all wells at a final concentration typically at or below its Kd for FKBP12.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (ligand) to a ligand (FKBP12) immobilized on a sensor chip.
Experimental Workflow:
Detailed Protocol:
-
Immobilization of FKBP12:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified FKBP12 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Measurement:
-
Prepare a series of dilutions of the test ligand (this compound) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the ligand solutions over the immobilized FKBP12 surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized FKBP12) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze purified FKBP12 and the test ligand (this compound) extensively against the same buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the FKBP12 solution (typically at a concentration of 10-50 µM).
-
Load the injection syringe with the ligand solution at a concentration 10-20 times that of the protein.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
While a direct quantitative comparison of this compound's potency remains challenging due to the lack of publicly available data, this guide provides a comprehensive framework for its evaluation. By utilizing the established potency data of known FKBP12 ligands and employing the detailed experimental protocols provided, researchers can effectively benchmark this compound and other novel FKBP12 inhibitors. The visualization of the key signaling pathways offers a contextual understanding of the potential downstream effects of modulating FKBP12 activity. Further research to elucidate the precise binding affinity and inhibitory constants of this compound is warranted to fully understand its therapeutic potential.
References
Safety Operating Guide
Navigating the Safe Disposal of Setafrastat: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Setafrastat are paramount to ensuring laboratory safety and environmental protection. In the absence of explicit manufacturer guidelines, a risk-based approach grounded in established principles of chemical waste management is essential. This guide provides a detailed operational and disposal plan for this compound, synthesized from general laboratory safety protocols and hazardous waste management best practices.
Core Principles of this compound Waste Management
The foundational principle for managing this compound waste is to treat it as a hazardous substance. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental release. Key considerations include waste minimization, proper segregation, secure containment, and disposal through a licensed hazardous waste contractor.
Personal Protective Equipment (PPE) and Handling
Before handling this compound or its waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Recommended PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If handling the powder form or creating aerosols, a properly fitted respirator is recommended.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures for this compound Waste
The following procedures outline the recommended steps for the safe disposal of various forms of this compound waste generated in a laboratory setting.
1. Segregation at the Source:
-
Immediately upon generation, segregate this compound waste from non-hazardous trash.
-
Use designated, clearly labeled waste containers.
-
Different forms of this compound waste should be collected separately:
-
Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Liquid Waste: Solutions containing this compound, solvents used for cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound.
-
2. Waste Container Selection and Labeling:
-
Solid and Liquid Waste: Use chemically resistant, leak-proof containers with secure screw-on caps.
-
Sharps Waste: Use designated, puncture-resistant sharps containers.
-
All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Storage of this compound Waste:
-
Store waste containers in a designated satellite accumulation area within or near the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Keep containers closed at all times, except when adding waste.
4. Final Disposal:
-
Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[1]
-
Incineration at a permitted facility is the recommended method for the destruction of organic pharmaceutical compounds like this compound.[2]
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.[2]
Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the liquid.
-
-
Clean the Spill:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Decontaminate: Thoroughly wash your hands and any exposed skin after the cleanup is complete.
Quantitative Data Summary
| Data Point | Value | Source |
| Recommended Disposal Method | Incineration | General Chemical Safety Guidelines |
| PPE Requirements | Gloves, Eye Protection, Lab Coat, Respirator (for powders) | Standard Laboratory Practice |
Experimental Protocols Cited
The disposal procedures outlined in this document are not based on specific experimental protocols for this compound but are derived from established best practices for the management of hazardous chemical waste in a laboratory setting, as recommended by regulatory bodies and safety data sheets for similar chemical compounds.[3][4]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Decision tree for segregating this compound waste.
References
Personal protective equipment for handling Setafrastat
Essential Safety and Handling Guide for Setafrastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound (also known as Sebetralstat or KVD900). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting, minimizing exposure and risk. While this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated, warranting careful handling.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for non-hazardous but not fully characterized substances.
| Protection Type | Specific PPE | Standard | Purpose |
| Eye Protection | Safety goggles with side-shields | ANSI Z87.1 | To protect eyes from potential splashes or aerosolized particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | EN 374 | To prevent direct skin contact with the compound.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | N/A | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | N/A | Recommended when handling the compound as a powder or if aerosol formation is possible to avoid inhalation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[1]
-
Avoid the formation of dust and aerosols.[1]
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
A safety data sheet for a similar compound recommends storage at -20°C for one month.[1]
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Call a physician if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is critical for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent (e.g., alcohol) and wash with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for chemical waste disposal.
-
Do not allow the product to enter drains or water courses.[1]
Visual Guides
The following diagrams illustrate the logical workflow for handling this compound, from preparation to disposal, and the decision-making process for appropriate PPE selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
